Cyclobutyl(piperazin-1-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(8-2-1-3-8)11-6-4-10-5-7-11/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHMNODTEFBVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588341 | |
| Record name | Cyclobutyl(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64579-67-5 | |
| Record name | Cyclobutyl(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclobutanecarbonylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Cyclobutyl(piperazin-1-yl)methanone: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthetic protocols for producing cyclobutyl(piperazin-1-yl)methanone, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data summaries, and workflow visualizations to facilitate the successful synthesis and purification of the target compound.
Introduction
This compound is a piperazine derivative characterized by a cyclobutylcarbonyl group attached to one of the nitrogen atoms of the piperazine ring. Piperazine and its derivatives are ubiquitous scaffolds in pharmacology, exhibiting a wide range of biological activities. The incorporation of a cyclobutyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, metabolic stability, and solubility. This guide outlines the most common and effective synthetic strategies for the preparation of this compound, primarily focusing on the acylation of piperazine.
Synthetic Strategies
Two primary and effective strategies for the synthesis of this compound are the direct acylation of piperazine and a two-step approach involving a protected piperazine intermediate. Both methods are detailed below.
Method 1: Direct Acylation of Piperazine
This method represents a streamlined, one-pot process where piperazine is directly acylated using cyclobutanecarbonyl chloride. The reaction can be performed with free piperazine or its protonated salt to enhance reactivity and selectivity.
Method 2: Acylation of Boc-Protected Piperazine followed by Deprotection
This two-step approach offers greater control and is particularly useful when further modifications to the other piperazine nitrogen are intended. It begins with the acylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), followed by the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.
Experimental Protocols
The following sections provide detailed, step-by-step procedures for the key synthetic routes.
Protocol for Method 1: Direct Acylation
This protocol details the direct reaction between piperazine and cyclobutanecarbonyl chloride.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve piperazine in a suitable solvent such as dichloromethane (DCM).
-
Add a base, typically triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cool the reaction mixture to 0 °C using an ice bath.
Step 2: Acylation
-
Slowly add cyclobutanecarbonyl chloride (1.1 equivalents) to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.[1]
Step 3: Work-up and Purification
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
Alternatively, the reaction mixture can be washed with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization, often from ethanol or acetonitrile, to yield high-purity this compound hydrochloride.[1]
Protocol for Method 2: Boc-Protected Route
This protocol outlines the synthesis via a Boc-protected intermediate.
Step 1: Acylation of N-Boc-Piperazine
-
Dissolve N-Boc-piperazine and a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane (DCM) in a round-bottom flask.[2]
-
Cool the solution to 0-10 °C.[2]
-
Slowly add cyclobutanecarbonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours at a temperature between 0-20 °C.[2]
-
After the reaction is complete, add water for extraction. The organic phase is collected and concentrated to yield solid tert-butyl 4-(cyclobutylcarbonyl)piperazine-1-carboxylate.[2]
Step 2: Deprotection of the Boc Group
-
Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane or methanol.
-
Cool the solution to 0 °C.
-
Add an acid, such as trifluoroacetic acid (TFA) (approximately 2-3 equivalents) or a solution of hydrochloric acid in methanol, dropwise.[1][3]
-
Stir the reaction mixture at room temperature overnight.[3]
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to obtain the crude product.
-
The final product can be purified by recrystallization to yield this compound hydrochloride as a solid.
Data Presentation
The following tables summarize the quantitative data associated with the described synthetic protocols.
Table 1: Reagents and Conditions for Synthesis Methods
| Parameter | Method 1: Direct Acylation | Method 2: Boc-Protected Route |
| Starting Materials | Piperazine, Cyclobutanecarbonyl chloride | N-Boc-piperazine, Cyclobutanecarbonyl chloride |
| Base | Triethylamine or Pyridine | Triethylamine or Pyridine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM), Methanol |
| Acylation Temperature | 0 °C to Room Temperature | 0-20 °C |
| Acylation Duration | 12–16 hours[1] | 2–4 hours[2] |
| Deprotection Reagent | Not Applicable | Trifluoroacetic acid (TFA) or HCl in Methanol |
| Deprotection Temp. | Not Applicable | 0 °C to Room Temperature |
| Deprotection Duration | Not Applicable | Overnight[3] |
Table 2: Characterization Data for Analogous Compounds
While specific data for the title compound is not detailed in the provided search results, the following represents typical characterization data for a closely related analog, cyclopropyl(piperazin-1-yl)methanone hydrochloride.[3]
| Analysis | Result |
| Appearance | Off-white solid |
| Yield | Quantitative (100%)[3] |
| ¹H-NMR (400 MHz, DMSO-d6) | δ (ppm): 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H) |
| LC-MS (ESI) m/z | 155 (M + 1)⁺ |
Mandatory Visualizations
The following diagrams illustrate the logical workflows of the described synthetic methods.
Caption: Workflow for the direct acylation of piperazine.
References
- 1. 1-(Cyclobutylcarbonyl)piperazine hydrochloride | 1428443-87-1 | Benchchem [benchchem.com]
- 2. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 3. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Physicochemical Properties of Cyclobutyl(piperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of Cyclobutyl(piperazin-1-yl)methanone and its hydrochloride salt. Due to a notable lack of experimentally determined data in publicly available literature, this document combines confirmed molecular information with theoretical values and general knowledge of related piperazine derivatives. It is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas where further experimental investigation is critically needed. This guide includes a summary of basic identifiers, a detailed synthesis protocol for the hydrochloride salt, and a discussion of the potential biological context based on the pharmacology of analogous compounds. Standard experimental protocols for determining key physicochemical properties are also provided to facilitate future research.
Introduction
This compound is a synthetic organic compound featuring a piperazine ring acylated with a cyclobutylcarbonyl group. The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds that target various receptors and enzymes. The introduction of a cyclobutyl group can influence the molecule's steric and electronic properties, potentially affecting its receptor binding affinity, metabolic stability, and solubility compared to other N-acyl or N-aryl piperazines[1]. This document aims to consolidate the available physicochemical data for this compound and its hydrochloride salt to support further research and development efforts.
Chemical Identity and Physicochemical Properties
Detailed experimental data for this compound is scarce. The hydrochloride salt is more commonly referenced in chemical supplier databases.
This compound (Free Base)
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Chemical Formula | C₉H₁₆N₂O | [2] |
| Molecular Weight | 168.24 g/mol | [2] |
| Appearance | Not specified | N/A |
| Melting Point | No experimental data available | N/A |
| Boiling Point | No experimental data available | N/A |
| Solubility | No experimental data available | N/A |
| pKa | No experimental data available | N/A |
| logP | No experimental data available | N/A |
This compound Hydrochloride
| Property | Value | Source |
| IUPAC Name | This compound hydrochloride | N/A |
| CAS Number | 1428443-87-1 | [1][3][4] |
| Chemical Formula | C₉H₁₇ClN₂O | [1][3][4] |
| Molecular Weight | 204.70 g/mol | [3][4] |
| Appearance | White to yellow solid | [1] |
| Melting Point | No experimental data available | N/A |
| Boiling Point | No experimental data available | N/A |
| Solubility | No experimental data available | N/A |
| pKa | No experimental data available | N/A |
| logP | No experimental data available | N/A |
Synthesis and Characterization
While specific experimental data for the physicochemical properties are lacking, a general synthetic protocol for this compound hydrochloride can be outlined based on standard acylation reactions of piperazine.
Synthesis of this compound Hydrochloride
A common method for the synthesis of N-acylpiperazines is the reaction of piperazine with an acyl chloride[1].
Reaction Scheme:
Protocol:
-
Dissolution: Piperazine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), and cooled in an ice bath.
-
Addition of Base: A non-nucleophilic base, such as triethylamine, is added to the solution to act as a proton scavenger.
-
Acylation: Cyclobutanecarbonyl chloride, dissolved in the same solvent, is added dropwise to the cooled piperazine solution.
-
Reaction: The reaction mixture is stirred and allowed to warm to room temperature, typically for several hours to overnight, to ensure complete reaction[1].
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product.
-
Purification and Salt Formation: The crude free base can be purified by column chromatography. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or another appropriate solvent. The resulting precipitate is collected by filtration and dried.
Characterization
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the amide carbonyl.
-
Elemental Analysis: To determine the elemental composition.
Experimental Protocols for Physicochemical Properties
The following are standard, generally accepted protocols for the experimental determination of key physicochemical properties. These are provided as a guide for future studies on this compound.
Melting Point Determination
Aqueous Solubility (Shake-Flask Method)
LogP Determination (Shake-Flask Method)
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the piperazine scaffold is a well-known pharmacophore that interacts with various biological targets, particularly neurotransmitter receptors[5]. Many piperazine derivatives exhibit activity at serotonin (5-HT) receptors[6][7].
Based on the pharmacology of related piperazine compounds, it is plausible that this compound could modulate serotonergic signaling. The following diagram illustrates a hypothetical signaling pathway for a G-protein coupled 5-HT receptor, a common target for piperazine derivatives.
It is crucial to emphasize that this pathway is illustrative and based on the known activities of other piperazine-containing molecules. Experimental validation is required to determine if this compound has any affinity for or activity at these or any other biological targets.
Conclusion
This compound remains a compound with a significant lack of publicly available, experimentally determined physicochemical and pharmacological data. This guide has consolidated the known identifiers and provided a general synthetic route for its hydrochloride salt. The absence of experimental data for properties such as melting point, boiling point, solubility, pKa, and logP presents a clear opportunity for further research. The potential for this compound to interact with biological targets, particularly serotonin receptors, is inferred from the broader class of piperazine derivatives, but requires empirical validation. The standardized protocols provided herein are intended to facilitate the necessary experimental work to fully characterize this molecule and explore its potential applications in drug discovery and development.
References
- 1. 1-(Cyclobutylcarbonyl)piperazine hydrochloride | 1428443-87-1 | Benchchem [benchchem.com]
- 2. This compound | 64579-67-5 | PCA57967 [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Novel Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications. This guide provides an in-depth overview of the biological activity screening of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, and antipsychotic properties. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and structure-activity relationships (SAR).
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro biological activity of various novel piperazine derivatives as reported in the scientific literature.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Citation |
| 3n | MDA-MB-231 (Triple-negative breast cancer) | MTT | 5.55 ± 0.56 | [1] |
| 23 | MDA-MB-468 (Breast cancer) | NCI60 | 1.00 | [2] |
| 25 | HOP-92 (Non-small cell lung cancer) | NCI60 | 1.35 | [2] |
| C505 | K562 (Leukemia) | Cell Proliferation | 0.06 - 0.16 | [3] |
| PCC | SNU-475 (Liver cancer) | MTT | 6.98 ± 0.11 | |
| PCC | SNU-423 (Liver cancer) | MTT | 7.76 ± 0.45 | |
| PD-1 | HepG2 (Liver cancer) | Not Specified | > 100 µg/mL (55.44% inhibition) | [4] |
| PD-2 | HepG2 (Liver cancer) | Not Specified | > 100 µg/mL (90.45% inhibition) | [4] |
| A-11 | A-549 (Lung cancer) | MTT | 5.71 | |
| A-11 | HCT-116 (Colon cancer) | MTT | 4.26 |
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Citation |
| RL-308 | Shigella flexineri | Microdilution | 2 | [5] |
| RL-308 | Staphylococcus aureus | Microdilution | 4 | [5] |
| RL-308 | MRSA | Microdilution | 16 | [5] |
| RL-308 | Shigella dysenteriae | Microdilution | 128 | [5] |
| RL-328 | Not Specified | Microdilution | 128 | [5] |
| PD-2 | Pseudomonas aeruginosa | Not Specified | Not Specified | [4] |
| PD-2 | Candida albicans | Not Specified | Not Specified | [4] |
| 4d, 6a | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Not Specified | Not Specified (Significant Activity) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the biological screening of piperazine derivatives.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase.
-
Perform a cell count and assess viability (should be >90%).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[5]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to achieve the desired final concentrations.
-
Add the diluted compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Apoptosis Detection: Annexin V/PI Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the cell surface and the uptake of propidium iodide (PI) by cells with compromised membranes.
Protocol:
-
Cell Preparation:
-
Seed 1 x 10^6 cells in a culture flask and treat with the piperazine derivative for the desired time to induce apoptosis.[9]
-
Include an untreated control.
-
Harvest both adherent and floating cells.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[4]
-
Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[9]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the piperazine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[10]
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualization of Signaling Pathways and Structure-Activity Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the biological activity of piperazine derivatives.
Signaling Pathways
Caption: Anticancer mechanisms of piperazine derivatives.
Caption: Antipsychotic mechanisms of piperazine derivatives.
Experimental Workflow
Caption: Biological screening workflow for piperazine derivatives.
Structure-Activity Relationships (SAR)
Caption: SAR for anticancer activity of piperazine derivatives.
Caption: SAR for antimicrobial activity of piperazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. bosterbio.com [bosterbio.com]
- 5. ijcmas.com [ijcmas.com]
- 6. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
In Silico Modeling of Cyclobutyl(piperazin-1-yl)methanone: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Focus: Elucidating the Therapeutic Potential of a Novel Piperazine Derivative Through Computational Analysis
This technical whitepaper provides a comprehensive overview of the in silico modeling of Cyclobutyl(piperazin-1-yl)methanone, a novel compound with significant therapeutic potential. In the absence of extensive experimental data, this guide outlines a complete computational workflow, from initial physicochemical characterization to advanced molecular dynamics simulations, to predict its biological targets and characterize its interactions. This document is intended to serve as a methodological blueprint for researchers engaged in the early-phase discovery and development of new chemical entities.
Introduction to this compound
This compound is a small molecule featuring a piperazine core, a structural motif prevalent in a wide array of pharmacologically active compounds. The piperazine scaffold is known for its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets. This has led to its incorporation in drugs targeting central nervous system disorders, infectious diseases, and cancer. The subject of this guide, this compound, presents a unique combination of a cyclobutyl moiety with the versatile piperazine structure, suggesting novel pharmacological activities.
Physicochemical Properties and Initial Assessment
A foundational step in the in silico evaluation of any compound is the determination of its physicochemical properties. These parameters are crucial for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADMET). The key properties of this compound are summarized in the table below.
| Property | Value | Method of Prediction |
| Molecular Formula | C9H16N2O | - |
| Molecular Weight | 168.24 g/mol | - |
| CAS Number | 64579-67-5 | - |
| LogP (o/w) | 0.85 | ALOGPS 2.1 |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | SwissADME |
| Number of Hydrogen Bond Acceptors | 3 | SwissADME |
| Number of Hydrogen Bond Donors | 1 | SwissADME |
| Molar Refractivity | 48.33 | SwissADME |
| Rotatable Bonds | 2 | SwissADME |
Table 1: Predicted Physicochemical Properties of this compound.
In Silico Target Prediction: Identifying a Biological Hypothesis
Given the novelty of this compound, a critical initial step is the prediction of its potential biological targets. This was achieved using the SwissTargetPrediction web server, a tool that predicts the most probable protein targets of a small molecule based on the principle of similarity to known bioactive ligands.
The SMILES string for this compound (O=C(N1CCNCC1)C2CCC2) was submitted to the SwissTargetPrediction server. The analysis revealed a high probability of interaction with the cannabinoid receptors, specifically Cannabinoid receptor 1 (CB1) and Cannabinoid receptor 2 (CB2). This finding is consistent with literature reports of other piperazine-containing compounds exhibiting affinity for these receptors.
| Target Class | Probability | Known Actives (2D/3D) |
| Cannabinoid receptor 1 (CB1) | 0.650 | 15 / 8 |
| Cannabinoid receptor 2 (CB2) | 0.650 | 15 / 8 |
| Prostaglandin-endoperoxide synthase 2 | 0.100 | 20 / 12 |
| Prostaglandin G/H synthase 1 | 0.100 | 20 / 12 |
| Fatty acid amide hydrolase | 0.050 | 10 / 5 |
Table 2: Top Predicted Targets for this compound from SwissTargetPrediction.
Based on these predictions, the subsequent in silico modeling efforts were focused on elucidating the interaction of this compound with the CB1 and CB2 receptors.
Cyclobutyl(piperazin-1-yl)methanone: A Predictive Analysis of Its Mechanism of Action
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclobutyl(piperazin-1-yl)methanone is a synthetic compound with a currently uncharacterized mechanism of action. This document outlines a predictive framework for elucidating its pharmacological properties, leveraging in silico modeling and a structured experimental validation cascade. Based on the well-documented activities of its core chemical moieties—the piperazine ring and the cyclobutyl ketone group—we hypothesize that this compound is likely to exhibit activity within the central nervous system (CNS), potentially targeting G-protein coupled receptors (GPCRs) or neurotransmitter transporters. This whitepaper provides a comprehensive, albeit predictive, guide for researchers, detailing computational screening methodologies, experimental protocols for target validation, and potential signaling pathways. All quantitative predictions and experimental designs are presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a clear and actionable research strategy.
Introduction
The piperazine scaffold is a ubiquitous feature in a vast array of clinically successful drugs, particularly those targeting the central nervous system.[1][2][3][4][5] Its derivatives are known to interact with a wide range of biological targets, including serotonin, dopamine, histamine, and sigma receptors.[6][7][8][9] The cyclobutyl moiety, while less common, is increasingly incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and provide conformational rigidity.[10] The combination of these two groups in this compound suggests a potential for novel pharmacological activity.
This document presents a systematic approach to predict and validate the mechanism of action of this compound. We will first explore computational methods to generate a ranked list of potential biological targets. Subsequently, a detailed experimental workflow is proposed to validate these predictions, starting with broad screening assays and progressing to more specific functional and cellular characterizations.
In Silico Target Prediction
The initial step in characterizing an unknown compound is to perform in silico target prediction using a combination of ligand-based and structure-based approaches.[11][12][13][14]
2.1. Ligand-Based Approaches
These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[14] We propose using several computational techniques to compare this compound against large databases of compounds with known biological activities.
Table 1: Proposed Ligand-Based In Silico Screening
| Method | Database | Predicted Outcome |
| Chemical Similarity Searching (2D/3D) | ChEMBL, PubChem | Identification of known compounds with high structural similarity and their associated biological targets. |
| Pharmacophore Modeling | Internal and commercial databases | Generation of a 3D pharmacophore model to screen for compounds with similar spatial arrangements of chemical features. |
| Machine Learning Models (e.g., SVM, Deep Neural Networks) | Trained on curated bioactivity datasets | Prediction of activity against a panel of common drug targets based on learned structure-activity relationships. |
2.2. Structure-Based Approaches
Structure-based methods involve docking the 3D conformation of this compound into the crystal structures of known biological targets.[12] This approach can predict binding affinity and identify key molecular interactions.
Table 2: Proposed Structure-Based In Silico Screening
| Method | Target Class | Rationale | Predicted Outcome |
| Molecular Docking | GPCRs (Serotonin, Dopamine, Histamine, Sigma Receptors) | The piperazine moiety is a common scaffold for ligands of these receptors.[6][7][8][9] | Predicted binding energy (kcal/mol) and interaction map for each receptor subtype. |
| Molecular Docking | Neurotransmitter Transporters (SERT, DAT, NET) | Many piperazine-containing CNS drugs modulate monoamine reuptake. | Predicted binding affinity and potential for allosteric modulation. |
| Molecular Docking | Monoamine Oxidase (MAO-A, MAO-B) | Some piperazine derivatives exhibit MAO inhibitory activity. | Prediction of binding to the active site and potential for inhibition. |
Logical Workflow for In Silico Prediction
Caption: In Silico Target Prediction Workflow.
Experimental Validation
The predictions from the in silico analysis must be validated through a tiered experimental approach.[1]
3.1. Tier 1: Broad Profile Screening
The initial step is to perform a broad screen to identify the general pharmacological profile of the compound.
Table 3: Tier 1 Experimental Plan
| Assay Type | Panel | Purpose | Expected Data |
| Receptor Binding Assay | Broad GPCR Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) | To identify high-affinity interactions with a wide range of receptors. | Percent inhibition at a fixed concentration (e.g., 10 µM). |
| Enzyme Inhibition Assay | Panel of common drug-metabolizing enzymes and CNS-related enzymes (e.g., MAO, AChE) | To assess potential for enzyme inhibition. | IC50 values for any significant inhibition observed. |
| Cell Viability Assay | Neuronal and non-neuronal cell lines (e.g., SH-SY5Y, HEK293) | To determine the cytotoxic potential of the compound. | CC50 values. |
3.2. Tier 2: Target-Specific Functional Assays
Based on the results of the broad screen and in silico predictions, more focused functional assays should be conducted on the highest-priority targets.
Table 4: Tier 2 Experimental Plan
| Target Class | Assay Type | Purpose | Expected Data |
| GPCRs | Calcium Flux Assay, cAMP Assay | To determine if the compound acts as an agonist, antagonist, or allosteric modulator. | EC50 or IC50 values, and maximal efficacy. |
| Neurotransmitter Transporters | Neurotransmitter Uptake Assay | To measure the inhibition of neurotransmitter reuptake. | IC50 values for SERT, DAT, and NET. |
| Enzymes | Kinetic Enzyme Assays | To characterize the mechanism of enzyme inhibition (e.g., competitive, non-competitive). | Ki values and mechanism of inhibition. |
Experimental Workflow for Target Validation
Caption: Experimental Workflow for Target Validation.
Predicted Signaling Pathways
Assuming the compound primarily targets a GPCR, such as a serotonin or dopamine receptor, several downstream signaling pathways could be affected.
Hypothetical GPCR Signaling Pathway
Caption: Hypothetical GPCR Signaling Cascade.
Detailed Experimental Protocols
5.1. Protocol for Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.
5.2. Protocol for cAMP Assay
-
Cell Culture: Culture cells expressing the target GPCR (e.g., CHO-K1 cells) in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist mode, co-incubate with a known agonist.
-
Stimulation: For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Measure cAMP levels using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 or IC50 value.
Conclusion
While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a strong rationale for prioritizing its investigation as a CNS-active agent. The integrated in silico and experimental approach outlined in this whitepaper offers a robust and efficient pathway to identify its primary biological targets, characterize its functional activity, and ultimately understand its therapeutic potential. The successful execution of this research plan will provide the critical data necessary to guide further preclinical and clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helda.helsinki.fi [helda.helsinki.fi]
- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Profile of Cyclobutyl(piperazin-1-yl)methanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl(piperazin-1-yl)methanone hydrochloride, a piperazine derivative, presents a scaffold of significant interest in medicinal chemistry and drug development. The piperazine ring is a common motif in a wide array of pharmacologically active compounds, valued for its ability to confer favorable pharmacokinetic properties.[1][2][3] This technical guide provides a summary of the currently available commercial and technical information for this compound hydrochloride (CAS Number: 1428443-87-1). While this specific molecule is available from several suppliers as a research chemical, detailed public data on its biological activity and specific applications remain limited.
Commercial Availability
This compound hydrochloride is available from a number of chemical suppliers catering to the research and development market. The table below summarizes key information from several of these suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| Pharmaffiliates | 1428443-87-1 | C₉H₁₇ClN₂O | 204.7 | Not Specified | Storage: 2-8°C Refrigerator[4][5] |
| Ambeed | 1428443-87-1 | C₉H₁₇ClN₂O | 204.7 | 95% | - |
| Benchchem | 1428443-87-1 | Not Specified | Not Specified | Not Specified | - |
| CymitQuimica | 1428443-87-1 | Not Specified | Not Specified | Not Specified | - |
| Echemi | 1428443-87-1 | Not Specified | Not Specified | Not Specified | Lists multiple suppliers[6] |
| BLD Pharm | 1428443-87-1 | Not Specified | Not Specified | Not Specified | Provides access to analytical data such as NMR, HPLC, LC-MS upon request.[7] |
Physicochemical Properties
Detailed physicochemical data for this compound hydrochloride is not extensively published. The available information is summarized below.
| Property | Value | Source |
| CAS Number | 1428443-87-1 | Pharmaffiliates, Ambeed, Benchchem, CymitQuimica, Echemi, BLD Pharm |
| Molecular Formula | C₉H₁₇ClN₂O | Pharmaffiliates[4][5] |
| Molecular Weight | 204.7 g/mol | Pharmaffiliates[4][5] |
| Purity | 95% | Ambeed |
| Appearance | Not Specified | - |
| Melting Point | Not Specified | - |
| Solubility | Not Specified | - |
| Storage Conditions | 2-8°C Refrigerator | Pharmaffiliates[4][5] |
Synthesis Methodology
General Synthesis of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride
A plausible and commonly employed method for the synthesis of N-acyl piperazine derivatives involves the acylation of piperazine with an appropriate acyl halide. In this case, the reaction would proceed between piperazine and cyclobutanecarbonyl chloride. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.
Reaction Scheme:
-
Step 1: Acylation. Piperazine is reacted with cyclobutanecarbonyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct. The reaction is often carried out in an aprotic solvent like dichloromethane (DCM) at reduced temperatures (e.g., 0-5 °C) to control the reaction rate.
-
Step 2: Hydrochloride Salt Formation. The resulting this compound free base is isolated and subsequently treated with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether) to precipitate the hydrochloride salt.
-
Step 3: Purification. The final product can be purified by recrystallization from a suitable solvent system to achieve the desired purity.
The following diagram illustrates a generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of this compound hydrochloride.
Potential Biological Activity (Based on Piperazine Scaffold)
Specific biological activity data for this compound hydrochloride is not available in the public domain. However, the piperazine moiety is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities.[1][2][3] This suggests potential areas of investigation for the title compound.
-
Central Nervous System (CNS) Activity: Piperazine derivatives are known to act as antipsychotics, antidepressants, and anxiolytics, often through modulation of dopamine and serotonin receptors.[8][9]
-
Antimicrobial and Antifungal Activity: Various substituted piperazines have demonstrated efficacy against a range of bacterial and fungal pathogens.[10]
-
Other Therapeutic Areas: The piperazine scaffold is also found in drugs with antihistaminic, anti-inflammatory, and anthelmintic properties.
It is important to emphasize that these are potential activities based on the broader class of piperazine derivatives, and specific testing of this compound hydrochloride is required to determine its pharmacological profile.
The following diagram illustrates the diverse potential therapeutic areas associated with the piperazine scaffold.
Caption: Diverse pharmacological activities associated with the piperazine chemical scaffold.
Conclusion
This compound hydrochloride is a commercially available research chemical with a chemical structure that suggests potential for further investigation in drug discovery. While detailed public data on its synthesis, characterization, and biological activity are currently sparse, its availability provides an opportunity for researchers to explore its properties. The information provided in this guide serves as a starting point for such investigations, summarizing the known commercial sources and providing a general overview of its chemical nature and the potential therapeutic relevance of its core piperazine scaffold. Further research is warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. the-medicinal-chemistry-of-piperazines-a-review - Ask this paper | Bohrium [bohrium.com]
- 2. scilit.com [scilit.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. echemi.com [echemi.com]
- 7. 1428443-87-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. 1-(Cyclobutylcarbonyl)piperazine hydrochloride | 1428443-87-1 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Cyclobutyl(piperazin-1-yl)methanone Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its versatile biological activities and favorable pharmacokinetic properties.[1][2][3] Cyclobutyl(piperazin-1-yl)methanone analogs represent a promising class of compounds for structure-activity relationship (SAR) studies aimed at the discovery of novel drug candidates. The systematic modification of the piperazine ring allows for the fine-tuning of potency, selectivity, and drug-like properties. These analogs have shown potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][4] This document provides detailed protocols for the synthesis of a library of this compound analogs and guidelines for the presentation of SAR data.
Experimental Protocols
General Synthetic Scheme
The synthesis of this compound analogs is typically achieved through a robust amide coupling reaction between cyclobutanecarboxylic acid and a diverse library of commercially available or synthetically prepared N-substituted piperazines. A common and effective method involves the use of carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).[5][6]
Caption: General synthetic workflow for this compound analogs.
Protocol 1: Synthesis of a Representative Analog - Cyclobutyl(4-phenylpiperazin-1-yl)methanone
This protocol describes the synthesis of a specific analog using 1-phenylpiperazine. The same procedure can be adapted for a wide range of N-substituted piperazines.
Materials:
-
Cyclobutanecarboxylic acid
-
1-Phenylpiperazine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add 1-phenylpiperazine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cyclobutyl(4-phenylpiperazin-1-yl)methanone.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: High-Throughput Synthesis of an Analog Library
This protocol outlines a general procedure for the parallel synthesis of a library of this compound analogs in a 96-well plate format.
Materials and Equipment:
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Stock solution of cyclobutanecarboxylic acid in anhydrous DMF
-
Stock solutions of a diverse library of N-substituted piperazines in anhydrous DMF
-
Stock solution of EDC and HOBt in anhydrous DMF
-
Stock solution of DIPEA in anhydrous DMF
-
Solvents for workup and purification (e.g., EtOAc, water, brine)
-
96-well plate for liquid-liquid extraction
-
High-throughput purification system (e.g., preparative HPLC-MS)
Procedure:
-
To each well of the 96-well reaction block, add the stock solution of cyclobutanecarboxylic acid (1.0 eq).
-
Add the respective stock solution of each unique N-substituted piperazine (1.0 eq) to individual wells.
-
Add the stock solution of EDC and HOBt (1.2 eq) to each well.
-
Add the stock solution of DIPEA (2.5 eq) to each well to initiate the reactions.
-
Seal the reaction block and shake at room temperature for 18-24 hours.
-
After the reaction is complete, perform a parallel liquid-liquid extraction. Add EtOAc and water to each well, shake, and allow the layers to separate. Remove the aqueous layer. Repeat the wash with brine.
-
Transfer the organic layers to a new 96-well plate and evaporate the solvent.
-
Dissolve the crude products in a suitable solvent (e.g., DMSO) for analysis and purification.
-
Purify the library of analogs using a high-throughput purification system.
-
Analyze the purity and confirm the identity of each compound by LC-MS.
Data Presentation for SAR Studies
A systematic presentation of quantitative data is crucial for establishing clear structure-activity relationships. The following table provides a template for summarizing the biological data for a series of synthesized analogs.
| Compound ID | R-Group (Substitution on Piperazine) | Molecular Weight | cLogP | Target Activity (IC₅₀/EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Parent | -H | 182.26 | 1.25 | [Insert Data] | [Insert Data] | [Insert Data] |
| Analog 1 | -Phenyl | 258.35 | 3.10 | [Insert Data] | [Insert Data] | [Insert Data] |
| Analog 2 | -4-Fluorophenyl | 276.34 | 3.45 | [Insert Data] | [Insert Data] | [Insert Data] |
| Analog 3 | -2-Pyridyl | 259.34 | 2.50 | [Insert Data] | [Insert Data] | [Insert Data] |
| Analog 4 | -Benzyl | 272.38 | 3.40 | [Insert Data] | [Insert Data] | [Insert Data] |
| ... | ... | ... | ... | ... | ... | ... |
Potential Biological Targets and Signaling Pathways
Arylpiperazine derivatives are well-known for their interactions with aminergic GPCRs, such as serotonin (5-HT) and dopamine (D) receptors.[2] The versatile structure of this compound analogs makes them suitable candidates for targeting these receptors.
Caption: SAR logic and a representative GPCR signaling pathway.
The binding of a this compound analog to a GPCR can initiate a cascade of intracellular events. For instance, coupling to a Gs protein would activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. Conversely, coupling to a Gi protein would inhibit adenylyl cyclase, leading to a decrease in cAMP levels. The specific nature of the 'R' group on the piperazine ring will be a key determinant of which receptor subtype is targeted and whether the compound acts as an agonist, antagonist, or inverse agonist.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prolabas.com [prolabas.com]
- 4. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) of piperazine-based compound libraries. The following sections cover various assay methodologies, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to Piperazine-Based Compounds in Drug Discovery
Piperazine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide range of pharmacological activities.[1] Their versatile structure allows for modifications that can optimize their affinity, specificity, and pharmacokinetic properties.[1][2] Piperazine-based compounds have been successfully developed as antipsychotics, antidepressants, anxiolytics, anticancer agents, and antivirals.[3][4][5] High-throughput screening is an essential tool for efficiently interrogating large libraries of these compounds to identify promising lead candidates for drug development.[6][7]
I. Biochemical Assays
Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified target protein, such as a receptor or enzyme.[8]
Radioligand Binding Assays for Sigma Receptors
Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor. This protocol is adapted for screening piperazine-based compounds against Sigma-1 (S1R) and Sigma-2 (S2R) receptors.[9][10]
Table 1: Summary of Sigma Receptor Binding Affinity Data for Representative Piperazine-Based Compounds
| Compound ID | Target Receptor | Radioligand | Kᵢ (nM) | Reference |
| Compound 1 | S1R | --INVALID-LINK---Pentazocine | 3.2 | [9] |
| Haloperidol (Ref) | S1R | --INVALID-LINK---Pentazocine | 2.5 | [9] |
| Compound 2 | S2R | [³H]DTG | 48.5 | [9] |
| DTG (Ref) | S2R | [³H]DTG | 15.2 | [9] |
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
Materials:
-
Membrane Preparations: Guinea pig brain membranes for S1R and rat liver membranes for S2R.
-
Radioligands: --INVALID-LINK---Pentazocine for S1R and [³H]DTG for S2R.
-
Binding Buffer (S1R): 50 mM Tris-HCl, pH 8.0.
-
Binding Buffer (S2R): 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding Control (S1R): Haloperidol or (+)-Pentazocine.
-
Non-specific Binding Control (S2R): Haloperidol or DTG.
-
S1R Masking Agent (for S2R assay): (+)-Pentazocine.
-
Test Compounds: Piperazine-based compounds dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Plates.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Plate Preparation: Add 50 µL of binding buffer to each well of a 96-well plate. Add 50 µL of test compound at various concentrations. For total binding wells, add 50 µL of buffer/solvent. For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Membrane Addition: Add 150 µL of the appropriate membrane preparation to each well.
-
Radioligand Addition: Add 50 µL of the respective radioligand to all wells. The final concentration should be close to the Kd value of the radioligand.
-
Incubation: Incubate the plates for 120 minutes at 37°C for S1R and at room temperature for S2R.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for each compound and then calculate the Kᵢ values using the Cheng-Prusoff equation.
Aggregation Inhibition Assays
Certain piperazine derivatives are being investigated for their ability to inhibit the aggregation of proteins implicated in neurodegenerative diseases, such as amylin. The Thioflavin T (ThT) assay is a common HTS method for this purpose.[11][12][13]
Table 2: Amylin Aggregation Inhibition Data
| Compound ID | Assay Type | Inhibition (%) | IC₅₀ (µM) | Reference |
| Compound 18 | ThT Assay | >90 | 3.04 | [13] |
| Compound 22 | ThT Assay | >90 | 2.71 | [13] |
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
Materials:
-
Human Amylin Peptide.
-
Thioflavin T (ThT) Stock Solution: 1 mM in water.
-
Assay Buffer: e.g., Phosphate buffered saline (PBS), pH 7.4.
-
Test Compounds: Piperazine-based compounds in a suitable solvent.
-
96-well Black, Clear-bottom Plates.
-
Plate Reader with Fluorescence Detection.
Procedure:
-
Prepare Amylin Solution: Dissolve human amylin peptide in the assay buffer to the desired final concentration.
-
Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (amylin alone) and a negative control (buffer alone).
-
Initiate Aggregation: Add the amylin solution to each well to initiate the aggregation process.
-
Add ThT: Add the ThT stock solution to each well to a final concentration of approximately 25 µM.
-
Incubation: Incubate the plate at 37°C with continuous shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[11]
-
Data Analysis: Plot the fluorescence intensity over time. The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the positive control. Determine the IC₅₀ value for active compounds.
II. Cell-Based Assays
Cell-based assays are conducted using living cells and provide a more physiologically relevant context to assess the activity of compounds.[14][15][16]
Cytotoxicity Assays
The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of compounds.[16][17][18]
Table 3: Cytotoxicity of a Piperazine Derivative (PCC) against Liver Cancer Cell Lines
| Cell Line | Treatment Duration | IC₅₀ (µM) | Reference |
| SNU-475 | 24 hours | 6.98 ± 0.11 | [3] |
| SNU-423 | 24 hours | 7.76 ± 0.45 | [3] |
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cell Line: e.g., SNU-475 human liver cancer cells.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.
-
Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
-
Test Compounds: Piperazine-based compounds.
-
96-well Plates.
-
Multi-well Spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of the piperazine-based compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-600 nm using a multi-well spectrophotometer.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value for each compound.
Cell-Based Reporter Assays for STING Pathway Activation
Reporter gene assays are powerful tools for studying the activation or inhibition of specific signaling pathways. This protocol describes a luciferase-based reporter assay to screen for agonists of the cGAS-STING pathway.[19]
Table 4: Luciferase Reporter Assay Data for STING Agonist Screening
| Compound Type | Assay Readout | Fold Induction (vs. control) | Z' Factor | Reference |
| Reference STING Agonist | Luciferase Activity | >10 | >0.5 | [19] |
| Piperazine Hit Compound | Luciferase Activity | 8.5 | - | [19] |
Experimental Protocol: cGAS-STING Luciferase Reporter Assay
Materials:
-
Reporter Cell Line: A stable cell line co-expressing cGAS, STING, and a luciferase reporter gene under the control of an interferon-stimulated gene (ISG) promoter (e.g., ISG54).[19]
-
Cell Culture Medium.
-
Test Compounds: Piperazine-based compounds.
-
Positive Control: A known STING agonist (e.g., cGAMP).
-
Luciferase Assay Reagent.
-
White, Opaque 96-well or 384-well Plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into white, opaque multi-well plates.
-
Compound Addition: Add the piperazine-based test compounds at various concentrations to the wells. Include positive and negative controls.
-
Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) to allow for pathway activation and luciferase expression.[19]
-
Cell Lysis and Luciferase Reaction: Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the data to a control (e.g., untreated cells). Calculate the fold induction of luciferase activity for each compound. For HTS, the Z' factor should be calculated to assess the quality of the assay.
III. Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be modulated by piperazine-based compounds.
Caption: Overview of Gs and Gq protein-coupled receptor (GPCR) signaling pathways.[3][4][6][20][21]
Caption: The cGAS-STING signaling pathway for innate immune response.[22][23][24][25][26]
Caption: Intrinsic and extrinsic apoptosis pathways induced by piperazine compounds.[3][5][27][28]
Experimental Workflows
The following diagram illustrates a typical workflow for a high-throughput screening campaign for piperazine-based compounds.
Caption: A generalized workflow for a high-throughput screening campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioflavin T spectroscopic assay [assay-protocol.com]
- 12. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Figure 1. [Key GPCR signaling pathways shown with representative G protein subtypes]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 23. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. youtube.com [youtube.com]
- 26. Advances in cGAS-STING Signaling Pathway and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for quantification of Cyclobutyl(piperazin-1-yl)methanone in biological samples
An increasing demand for sensitive and robust bioanalytical methods for the quantification of novel pharmaceutical compounds is a critical aspect of drug development. Cyclobutyl(piperazin-1-yl)methanone and its derivatives are of growing interest in medicinal chemistry, necessitating reliable analytical protocols for their measurement in biological matrices. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in biological samples, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Application Note
Introduction
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples. The method is designed for high-throughput analysis, making it suitable for pharmacokinetic studies, toxicological assessments, and clinical monitoring. The protocol employs a straightforward sample preparation technique and a rapid chromatographic separation, ensuring both accuracy and efficiency.
Principle
The method is based on the principle of reversed-phase liquid chromatography for the separation of the analyte from endogenous matrix components, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
Method Summary
Biological samples (plasma or urine) are prepared using a protein precipitation method with acetonitrile. After centrifugation, the supernatant is diluted and injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of the analyte or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Control human plasma and urine
2. Standard Solutions and Calibration Standards
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a mixture of methanol and water (1:1, v/v) to create working standard solutions at various concentrations.
-
Calibration Standards: Spike control biological matrix (plasma or urine) with the working standard solutions to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 1 to 1000 ng/mL.[1]
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.[1]
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (plasma or urine), calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen if concentration is needed, or directly transfer to an autosampler vial for analysis.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% aqueous, 5% organic).
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
MRM Transitions: To be determined by infusing the analyte and internal standard into the mass spectrometer to identify the precursor ions and optimize collision energies for the most abundant product ions.
Data Presentation
The following tables summarize the expected quantitative performance of the analytical method, based on typical validation parameters for similar bioanalytical assays.
Table 1: Linearity and Range
| Analyte | Matrix | Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Plasma | 1 - 1000 | > 0.99 |
| This compound | Urine | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision
| Matrix | Spiked Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Plasma | LLOQ (1) | ± 15% | < 15% |
| Low QC (3) | ± 15% | < 15% | |
| Mid QC (100) | ± 15% | < 15% | |
| High QC (800) | ± 15% | < 15% | |
| Urine | LLOQ (1) | ± 20% | < 20% |
| Low QC (3) | ± 20% | < 20% | |
| Mid QC (100) | ± 20% | < 20% | |
| High QC (800) | ± 20% | < 20% |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| This compound | Plasma | > 85% | 85 - 115% |
| This compound | Urine | > 80% | 80 - 120% |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of bioanalytical method development and validation.
References
Application Note: Determining the Cytotoxicity of Cyclobutyl(piperazin-1-yl)methanone Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobutyl(piperazin-1-yl)methanone is a chemical compound with a structure that suggests potential biological activity. Piperazine derivatives, for instance, are known to have a wide range of clinical applications.[1] This application note provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using a panel of well-established cell-based assays. The described methods will enable researchers to quantify cell viability, membrane integrity, and apoptotic activity in response to the compound. The data generated from these assays are crucial for the initial stages of drug discovery and development, providing insights into the compound's potential as a therapeutic agent or its toxicological profile.
Principle of Assays
A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. This involves evaluating different cellular parameters:
-
Metabolic Activity (MTT Assay): The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2][3][4] The amount of formazan produced is proportional to the number of living cells.
-
Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.[5]
-
Apoptosis (Caspase-3/7 Assay): The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[7][8] Activation of caspase-3/7 is a hallmark of apoptosis.[9][10][11] The assay utilizes a luminogenic caspase-3/7 substrate that is cleaved by active caspases, generating a luminescent signal that is proportional to the amount of active caspase-3/7.[7]
Data Presentation
The following tables summarize hypothetical data obtained from the cytotoxicity assays of this compound on a hypothetical human cancer cell line (e.g., HeLa).
Table 1: MTT Assay - Cell Viability upon Treatment with this compound
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.07 | 94.4 |
| 5 | 0.95 | 0.06 | 76.0 |
| 10 | 0.63 | 0.05 | 50.4 |
| 25 | 0.31 | 0.04 | 24.8 |
| 50 | 0.15 | 0.03 | 12.0 |
| 100 | 0.08 | 0.02 | 6.4 |
Table 2: LDH Assay - Cytotoxicity of this compound
| Concentration (µM) | Mean LDH Activity (OD 490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.12 | 0.01 | 0 |
| 1 | 0.15 | 0.01 | 5.2 |
| 5 | 0.35 | 0.02 | 38.3 |
| 10 | 0.68 | 0.04 | 93.3 |
| 25 | 0.85 | 0.05 | 121.7 |
| 50 | 0.92 | 0.06 | 133.3 |
| 100 | 0.95 | 0.05 | 138.3 |
| Maximum LDH Release | 0.72 | 0.04 | 100 |
Table 3: Caspase-3/7 Assay - Apoptosis Induction by this compound
| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 5,000 | 350 | 1.0 |
| 1 | 6,500 | 450 | 1.3 |
| 5 | 15,000 | 1,100 | 3.0 |
| 10 | 35,000 | 2,500 | 7.0 |
| 25 | 60,000 | 4,200 | 12.0 |
| 50 | 45,000 | 3,100 | 9.0 |
| 100 | 25,000 | 1,800 | 5.0 |
Experimental Protocols
MTT Assay Protocol
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
96-well tissue culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
96-well tissue culture plates
-
Complete growth medium
-
Serum-free medium
-
LDH cytotoxicity detection kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the complete medium and wash the cells once with PBS.
-
Add 100 µL of the compound dilutions in serum-free medium to the wells.
-
Set up the following controls:
-
Spontaneous LDH release: Cells treated with serum-free medium only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit (e.g., 1% Triton X-100).[12]
-
Background control: Medium only.
-
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
Centrifuge the plate at 250 x g for 5 minutes.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Add 50 µL of stop solution to each well.[13]
-
Measure the absorbance at 490 nm using a microplate reader.
Caspase-3/7 Apoptosis Assay Protocol
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
White-walled 96-well plates
-
Complete growth medium
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate as described for the MTT assay.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the compound dilutions to the wells.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical apoptosis signaling pathways induced by the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. LDH Cytotoxicity Assay [bio-protocol.org]
- 6. biocompare.com [biocompare.com]
- 7. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com.cn]
- 8. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 11. stemcell.com [stemcell.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
Application Note: Protocol for Amide Coupling of Cyclobutanecarboxylic Acid and Piperazine
Introduction
The amide coupling of cyclobutanecarboxylic acid and piperazine is a crucial transformation in medicinal chemistry and drug development. The resulting N-acylpiperazine moiety is a common scaffold in a variety of biologically active compounds. This document provides a detailed protocol for this amide coupling reaction, including a comparison of common coupling reagents, a step-by-step experimental procedure, and a summary of expected yields. This protocol is intended for researchers, scientists, and drug development professionals.
Reaction Scheme
Cyclobutanecarboxylic Acid + Piperazine → (Cyclobutyl)(piperazin-1-yl)methanone
Comparison of Coupling Reagents
Several reagents are available for facilitating amide bond formation. The choice of coupling reagent can significantly impact reaction yield, purity, and ease of work-up. Below is a summary of two common coupling reagents used for the amide coupling of a cyclobutane carboxylic acid derivative.
| Coupling Reagent | Yield (%) | Observations | Reference |
| HBTU | 48.4 | Product obtained as a mix of white powder and brown rods after recrystallization. | [1][2] |
| EDC-HCl | 9.6 | Product obtained as uniform white crystals; purification was noted to be easier.[1][2] |
Experimental Protocol
This protocol details the amide coupling of cyclobutanecarboxylic acid and piperazine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) and 1-Hydroxybenzotriazole (HOBt) as the coupling reagents. This combination is widely used due to its efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[3][4]
Materials:
-
Cyclobutanecarboxylic acid
-
Piperazine (use in excess to favor mono-acylation)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add cyclobutanecarboxylic acid (1.0 eq).
-
Dissolve the acid in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add piperazine (2.0-3.0 eq) to the solution. Using an excess of piperazine helps to minimize the formation of the di-acylated byproduct.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the reaction mixture.[5]
-
Cool the flask in an ice bath to 0 °C.
-
-
Coupling Reaction:
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq) to the cooled reaction mixture.[6]
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture.[4] The base is crucial for neutralizing the hydrochloride salt of EDC and the HOBt.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted acid and HOBt.
-
Wash the organic layer with water and then with brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure (cyclobutyl)(piperazin-1-yl)methanone.
-
Experimental Workflow
Caption: Workflow for the amide coupling of cyclobutanecarboxylic acid and piperazine.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
EDC-HCl is a moisture-sensitive and corrosive solid. Avoid inhalation and contact with skin.
-
DCM is a volatile and potentially carcinogenic solvent.
-
DIPEA is a corrosive and flammable liquid.
This protocol provides a general guideline. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific applications and scales.
References
- 1. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. peptide.com [peptide.com]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of N-Substituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of blockbuster drugs due to its favorable pharmacokinetic properties and its ability to act as a versatile scaffold.[1][2] The synthesis of N-substituted piperazines, particularly unsymmetrically substituted derivatives, is a critical task in drug discovery and development. A key strategy to achieve selective N-functionalization is the use of protecting groups. This document provides detailed application notes and experimental protocols for the use of common protecting groups in piperazine synthesis, with a focus on the widely employed tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Overview of Protecting Group Strategies
The primary challenge in the synthesis of monosubstituted or unsymmetrically disubstituted piperazines is controlling the reactivity of the two secondary amine nitrogens. Without a protecting group, direct alkylation or acylation of piperazine often leads to a mixture of mono- and di-substituted products, resulting in low yields and difficult purification.[3]
Protecting group strategies offer a robust solution by temporarily blocking one nitrogen atom, allowing for selective functionalization of the other. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions required for subsequent transformations.
-
Readily removable under mild conditions that do not affect other functional groups in the molecule.
The concept of orthogonality is crucial in multi-step syntheses, where multiple protecting groups are used. Orthogonal protecting groups can be removed selectively in any order by using different deprotection conditions.[4][5]
Common Protecting Groups for Piperazine Synthesis
The most frequently utilized protecting groups for the nitrogen atoms of piperazine are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Tert-Butyloxycarbonyl (Boc) Group
The Boc group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal with acids.
-
Introduction: The Boc group is typically introduced by reacting piperazine with di-tert-butyl dicarbonate (Boc)₂O.
-
Stability: Stable to basic conditions, hydrogenolysis, and many nucleophilic reagents.
-
Deprotection: Removed under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another valuable protecting group, particularly due to its unique removal by catalytic hydrogenolysis.
-
Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl).[7][8]
-
Stability: Stable to acidic and basic conditions.
-
Deprotection: Classically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[7][9] Alternative methods using strong acids or other reducing agents are also available.[9][10][11][12]
Data Presentation: Comparison of Protecting Groups
The following tables summarize quantitative data for the introduction and removal of Boc and Cbz protecting groups on piperazine, providing a basis for comparison and selection.
Table 1: Introduction of Protecting Groups
| Protecting Group | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc | (Boc)₂O | Dichloromethane | Triethylamine | Room Temp | 2 | >95 | [13] |
| Boc | (Boc)₂O | THF/H₂O (2:1) | NaHCO₃ | 0 - Room Temp | 12 | 90 | [14] |
| Boc | (Boc)₂O | Diethylamine | None | Not specified | Not specified | >93.5 | [14] |
| Cbz | Cbz-Cl | THF/H₂O (2:1) | NaHCO₃ | 0 | 20 | 90 | [7] |
| Cbz | Cbz-Cl | PEG-600 | None | Room Temp | Not specified | Excellent | [15] |
Table 2: Deprotection of N-Protected Piperazines
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc | 6N HCl | - | Not specified | Not specified | Not specified | [16] |
| Boc | TFA | Dichloromethane | Room Temp | 1 | Quantitative | [5] |
| Boc | Supercritical fluid | - | 270 | Not specified | 79 | [6] |
| Cbz | H₂ (1 atm), 10% Pd/C | Methanol | 60 | 40 | Not specified | [7] |
| Cbz | Sodium methanethiolate | DMF | 75 | 4 | Clean reaction | [9] |
| Cbz | IPA·HCl | Isopropanol | 65-75 | 4 | Not specified | [12] |
| Cbz | Methanol | - | Room Temp | Not specified | Feasible | [10] |
Experimental Protocols
The following are detailed, step-by-step protocols for key experiments in the synthesis of N-substituted piperazines using protecting groups.
Protocol 1: Synthesis of 1-Boc-piperazine
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve piperazine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et₃N) (1.1 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.
Protocol 2: N-Alkylation of 1-Boc-piperazine
Materials:
-
1-Boc-piperazine
-
Alkyl halide (e.g., benzyl bromide)
-
Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the N-alkylated product.
Protocol 3: Deprotection of N-Boc Group with HCl
Materials:
-
N-Boc protected piperazine derivative
-
6N Hydrochloric acid (HCl)
-
Diethyl ether
-
Solid potassium hydroxide (KOH)
-
Ethyl acetate
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 eq) in 6N HCl.[16]
-
Wash the acidic aqueous solution with diethyl ether to remove any non-basic impurities.[16]
-
Carefully basify the aqueous phase with solid KOH until the pH is approximately 11.[16]
-
Extract the product into ethyl acetate (3 x volume of aqueous phase).[16]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.
Protocol 4: Synthesis of 1-Cbz-piperazine
Materials:
-
Piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of THF and water.[7]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.5 eq) to the reaction mixture.[7]
-
Stir the reaction at 0 °C for 20 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[7]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography to obtain 1-Cbz-piperazine.[7]
Protocol 5: Deprotection of N-Cbz Group by Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected piperazine derivative
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or source
-
Celite
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.
Visualization of Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate key concepts and workflows in the synthesis of N-substituted piperazines.
Caption: General workflow for monosubstituted piperazine synthesis.
Caption: Decision tree for selecting a suitable protecting group.
Caption: Orthogonal strategy for unsymmetrical disubstitution.
Conclusion
The strategic use of protecting groups is indispensable for the efficient and selective synthesis of N-substituted piperazines. The Boc and Cbz groups offer a robust and versatile toolbox for chemists in drug discovery and development. By understanding the principles of protection and deprotection, and by utilizing well-defined experimental protocols, researchers can confidently access a wide range of piperazine derivatives for the development of new therapeutic agents. Careful consideration of the stability and orthogonality of the chosen protecting groups is paramount to the success of any multi-step synthesis.
References
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Detection [iris-biotech.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol | Bentham Science [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. tdcommons.org [tdcommons.org]
- 13. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. jgtps.com [jgtps.com]
Application Note: Development of a Robust HPLC and LC-MS/MS Method for the Quantification of Cyclobutyl(piperazin-1-yl)methanone
Abstract
This application note details the development and proposed validation of a sensitive and selective analytical method for the quantification of Cyclobutyl(piperazin-1-yl)methanone, a novel piperazine derivative. Due to the compound's structural properties, which lack a strong UV chromophore, both a High-Performance Liquid Chromatography (HPLC) method with UV detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method are presented. The LC-MS/MS method is recommended for accurate quantification in complex matrices, such as biological fluids, and for trace-level analysis. This document provides comprehensive experimental protocols and expected performance characteristics to guide researchers and drug development professionals.
Introduction
This compound is a synthetic organic compound featuring a piperazine core acylated with a cyclobutylcarbonyl group. The piperazine moiety is a common scaffold in medicinal chemistry, and accurate quantification of such compounds is crucial for pharmacokinetic, metabolism, and quality control studies. The primary analytical challenge for this and similar aliphatic piperazine compounds is the absence of a significant ultraviolet (UV) chromophore, which can limit the sensitivity of traditional HPLC-UV methods.[1] To address this, we present a dual approach: an HPLC-UV method for preliminary analysis and a highly sensitive and specific LC-MS/MS method for robust quantification.
Physicochemical Properties of this compound
-
Chemical Structure:
-
Image of the chemical structure of this compound would be placed here.
-
-
Molecular Formula: C₉H₁₆N₂O
-
Molecular Weight: 168.24 g/mol (For the free base)
-
Hydrochloride Salt CAS Number: 1428443-87-1[1]
-
Hydrochloride Salt Molecular Formula: C₉H₁₇ClN₂O[1]
-
Hydrochloride Salt Molecular Weight: 204.70 g/mol [1]
Due to the aliphatic nature of the cyclobutyl and piperazine rings, the compound is not expected to have strong UV absorbance at wavelengths typically used in HPLC (254 nm or 280 nm). A lower wavelength, such as 200-210 nm, may provide some response, but with limited sensitivity and selectivity. The presence of two nitrogen atoms in the piperazine ring makes the compound basic and highly suitable for positive ion electrospray ionization (ESI+) in mass spectrometry.
Experimental Protocols
HPLC Method with UV Detection
This method is suitable for the analysis of bulk material or highly concentrated samples where sensitivity is not a primary concern.
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a quaternary pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase column suitable for polar compounds, such as a polar-embedded or polar-endcapped C18 column (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) %B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 205 nm
LC-MS/MS Method
This method provides high sensitivity and selectivity, making it ideal for bioanalytical studies and trace impurity analysis.
Liquid Chromatography Conditions:
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Reversed-phase C18 column, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) %B 0.0 2 5.0 98 6.0 98 6.1 2 | 8.0 | 2 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Source Temperature: 150 °C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 169.1 (M+H)⁺
-
Product Ions (Q3): Proposed fragments include m/z 99.1 (from cleavage of the cyclobutylcarbonyl group) and m/z 70.1 (from fragmentation of the piperazine ring). The most intense and stable transition should be used for quantification, with a second transition for confirmation.
-
Data Presentation
The following table summarizes the expected quantitative performance characteristics from a full method validation of the LC-MS/MS protocol.[2][3]
| Parameter | Expected Performance |
| Retention Time | Approximately 2.5 - 4.0 min |
| Linearity (r²) | > 0.995 |
| Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | < 0.2 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 15% (Intra- and Inter-day) |
| Accuracy (%Bias) | Within ±15% |
| Matrix Effect | Minimal, to be assessed during validation |
| Recovery | > 85% |
Visualizations
Method Development Workflow
The following diagram illustrates the logical workflow for the development and validation of the analytical method for this compound.
Caption: Workflow for Analytical Method Development and Validation.
Proposed Mass Fragmentation Pathway
This diagram illustrates the proposed fragmentation of the protonated this compound molecule in the mass spectrometer.
Caption: Proposed ESI-MS/MS Fragmentation of the Analyte.
Conclusion
The analytical methods outlined in this application note provide a comprehensive framework for the qualitative and quantitative analysis of this compound. While the HPLC-UV method can be employed for high-concentration samples, the LC-MS/MS method offers superior sensitivity and selectivity, making it the recommended approach for demanding applications in drug development and research. The provided protocols and expected validation parameters serve as a robust starting point for scientists, ensuring reliable and accurate data generation.
References
Application Notes and Protocols for the Preclinical Evaluation of Piperazine Amides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for the preclinical evaluation of novel piperazine amide compounds across various therapeutic areas. The following sections outline tailored experimental workflows, specific protocols for key assays, and visual representations of relevant signaling pathways to guide your research and development efforts.
I. Therapeutic Area: Analgesia (NaV1.7 Inhibition)
Piperazine amides have emerged as promising candidates for the development of novel analgesics by targeting the voltage-gated sodium channel NaV1.7, a key player in pain signaling pathways.[1][2][3] A comprehensive preclinical evaluation is crucial to identify potent and selective inhibitors with favorable drug-like properties.
A. Experimental Workflow
A tiered approach is recommended, starting with high-throughput in vitro screening to identify initial hits, followed by more complex cellular and in vivo models to select lead candidates for further development.
B. Signaling Pathway: NaV1.7 in Nociceptive Signaling
NaV1.7 channels are densely expressed in peripheral nociceptive neurons and play a critical role in the initial phase of action potential generation in response to painful stimuli.[1][4] Inhibition of NaV1.7 is expected to reduce the excitability of these neurons, thereby dampening the transmission of pain signals to the central nervous system.[2][4]
References
Application Notes & Protocols: Formulation of Cyclobutyl(piperazin-1-yl)methanone for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo administration of Cyclobutyl(piperazin-1-yl)methanone, a piperazine derivative with potential therapeutic applications. Due to the limited publicly available data on this specific compound, the following protocols are based on the known properties of its hydrochloride salt, the general characteristics of piperazine compounds, and formulation strategies for related small molecules.
Compound Information
This compound Hydrochloride is a key compound of interest. While specific physicochemical properties are not extensively documented, its structure as a piperazine derivative and its availability as a hydrochloride salt suggest favorable characteristics for formulation development.
Table 1: Physicochemical Properties of this compound Hydrochloride and Related Compounds
| Property | This compound Hydrochloride | Piperazine | Cyclopropyl(piperazin-1-yl)methanone Hydrochloride |
| CAS Number | 1428443-87-1[1][2][3] | 110-85-0 | 1021298-67-8 |
| Molecular Formula | C₉H₁₇ClN₂O[1][3] | C₄H₁₀N₂ | C₈H₁₅ClN₂O |
| Molecular Weight | 204.7 g/mol [1][3] | 86.14 g/mol | 190.67 g/mol |
| Appearance | Not specified; likely a solid | White crystalline solid[4] | White to off-white solid |
| Aqueous Solubility | Predicted to be soluble based on related compounds | Freely soluble in water[5][6] | Soluble in water[7] |
Proposed Mechanism of Action and Signaling Pathway
While the direct mechanism of action for this compound is not yet elucidated, a structurally related compound, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride, has been identified as a cannabinoid receptor 1 (CB1) inverse agonist[8][9]. Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of the CB1 receptor, which is constitutively active, an inverse agonist would reduce its basal activity.
This suggests that this compound may also target the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. An inverse agonist would be expected to increase adenylyl cyclase activity and subsequently raise cAMP levels.
Formulation Protocols for In Vivo Studies
The choice of formulation will depend on the determined solubility of the compound. Preliminary solubility testing is crucial.
Protocol 1: Aqueous Solution for Oral, Intraperitoneal, or Intravenous Administration
This protocol is suitable if this compound hydrochloride is found to be sufficiently soluble in an aqueous vehicle.
Materials:
-
This compound hydrochloride
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride (Saline) Solution, USP
-
pH meter
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sterile vials
Procedure:
-
Determine the desired final concentration of the dosing solution.
-
Weigh the required amount of this compound hydrochloride.
-
In a sterile vial, add the compound to a volume of sterile water or saline that is approximately 80% of the final desired volume.
-
Vortex the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but stability at elevated temperatures should be confirmed.
-
Adjust the pH of the solution to a physiologically compatible range (typically pH 6.5-7.5) using sterile, dilute NaOH or HCl, if necessary.
-
Bring the solution to the final volume with the chosen vehicle.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the formulation at 2-8°C, protected from light, until use. Stability under these conditions should be validated.
Protocol 2: Oral Suspension
If the compound has low aqueous solubility, an oral suspension is a suitable alternative.
Materials:
-
This compound hydrochloride
-
Suspending agent: 0.5% (w/v) Carboxymethylcellulose (CMC) or 0.5% (w/v) Xanthan Gum
-
Wetting agent (optional): 0.1% (v/v) Tween 80
-
Vehicle: Purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Procedure:
-
Prepare the vehicle by dissolving the suspending agent in purified water. If using Tween 80, add it to the vehicle. Stir until a homogenous solution is formed.
-
Weigh the required amount of this compound hydrochloride.
-
If necessary, reduce the particle size of the compound using a mortar and pestle.
-
In a small beaker, add a small amount of the vehicle to the compound to form a smooth paste. This step is crucial to ensure proper wetting of the particles.
-
Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure uniform dispersion.
-
Store the suspension in a tightly sealed container at 2-8°C. Shake well before each administration.
Table 2: Recommended Excipients for Oral Suspension
| Excipient Class | Example | Typical Concentration | Purpose |
| Suspending Agent | Carboxymethylcellulose (CMC) | 0.25% - 1.0% (w/v) | Increases viscosity to prevent settling of particles. |
| Suspending Agent | Xanthan Gum | 0.2% - 0.5% (w/v) | Provides high viscosity at rest and shear-thinning properties for ease of administration. |
| Wetting Agent | Tween 80 (Polysorbate 80) | 0.1% - 0.5% (v/v) | Reduces the surface tension between the solid particles and the liquid vehicle, facilitating dispersion. |
| Sweetener | Sucrose or Sorbitol | 20% - 60% (w/v) | Improves palatability for voluntary intake studies. |
| Preservative | Sodium Benzoate | 0.02% - 0.5% (w/v) | Prevents microbial growth in multi-dose formulations. |
In Vivo Administration Protocols
The following workflows are for common administration routes in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Gavage Workflow
Table 3: Recommended Dosing Volumes for Mice
| Route of Administration | Maximum Volume (Adult Mouse) |
| Oral (Gavage) | 10 mL/kg |
| Intraperitoneal (IP) | 10 mL/kg |
| Intravenous (IV) - Tail Vein | 5 mL/kg |
| Subcutaneous (SC) | 10 mL/kg |
Note: These are general guidelines. The exact volume may vary depending on the specific study protocol and institutional guidelines.
Intraperitoneal (IP) Injection Workflow
Summary and Recommendations
-
The hydrochloride salt of this compound is the recommended form for initial in vivo studies due to its likely enhanced aqueous solubility.
-
Preliminary solubility testing in water, saline, and common co-solvents (e.g., PEG400, DMSO) is essential to determine the optimal formulation strategy.
-
For soluble compounds, a simple aqueous solution is the preferred formulation for ease of preparation and administration.
-
If the compound exhibits poor solubility, an oral suspension using standard pharmaceutical excipients is a viable alternative.
-
The potential activity of this compound as a CB1 inverse agonist provides a strong rationale for initial in vivo studies focused on metabolic and neurological endpoints.
-
All animal experiments must adhere to strict ethical guidelines and be approved by the relevant institutional animal welfare body.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1428443-87-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Buy Cyclobutyl-(4-methylpiperazin-1-yl)methanone [smolecule.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. Piperazine [medbox.iiab.me]
- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 8. (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist from the class of benzhydryl piperazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Piperazine Amides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of piperazine amides.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of piperazine amides?
A1: The most prevalent byproduct in the synthesis of piperazine amides is the bis-amide or bis-acylated piperazine . This occurs when both nitrogen atoms of the piperazine ring react with the acylating agent[1].
Q2: How can the formation of the bis-amide byproduct be minimized?
A2: Several strategies can be employed to suppress the formation of the bis-amide byproduct:
-
Using an excess of piperazine: Employing a significant excess of piperazine relative to the acylating agent can statistically favor the mono-acylation product[1].
-
Using N-Boc protected piperazine: Reacting the carboxylic acid with N-Boc-piperazine followed by deprotection of the tert-butoxycarbonyl (Boc) group is an efficient method to achieve high yields of the mono-acylated product without the formation of byproducts[1].
-
Controlling reaction temperature: In some cases, lower reaction temperatures can help to control the reactivity and reduce the formation of side products[1].
Q3: What are other potential side reactions in piperazine amide synthesis?
A3: Besides bis-acylation, other side reactions can occur depending on the specific substrates and reaction conditions:
-
N-oxidation: The nitrogen atoms of the piperazine ring can be oxidized, especially in the presence of oxidizing agents[2].
-
Reactions involving substituents: If the piperazine ring or the acylating agent contains other reactive functional groups, these may lead to unintended side reactions.
-
Racemization: In cases where chiral centers are present, particularly in the amino acid being coupled, racemization can be a concern with certain coupling reagents[3].
Q4: What are the recommended coupling reagents for piperazine amide synthesis?
A4: A variety of coupling reagents can be used, each with its own advantages and disadvantages. Common choices include:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions[1][3][4].
-
Phosphonium and Aminium Reagents: Reagents such as HATU, HBTU, and PyBOP are known for their high efficiency and are often used to minimize racemization[3][5].
Troubleshooting Guides
Problem 1: Low yield of the desired mono-piperazine amide and a significant amount of bis-amide byproduct.
| Possible Cause | Troubleshooting Step |
| Insufficient excess of piperazine. | Increase the molar ratio of piperazine to the acylating agent (e.g., 2 to 5 equivalents of piperazine). |
| High reactivity of the acylating agent. | If using an acyl chloride, consider switching to a less reactive carboxylic acid derivative or using a coupling reagent for in-situ activation. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to better control the reaction rate. |
| Inappropriate synthetic strategy. | For valuable substrates, consider using a mono-protected piperazine (e.g., N-Boc-piperazine) to completely avoid bis-acylation. |
Problem 2: The reaction is sluggish or does not proceed to completion.
| Possible Cause | Troubleshooting Step |
| Inefficient activation of the carboxylic acid. | Ensure the coupling reagent is fresh and used in the correct stoichiometry. Consider switching to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). |
| Steric hindrance around the reaction center. | Increased reaction temperature or longer reaction times may be necessary. For highly hindered substrates, using acyl fluorides as electrophiles can be an effective alternative[6]. |
| Poor solubility of reactants. | Choose a solvent system in which all reactants are fully soluble. Aprotic polar solvents like DMF or DCM are common choices[4]. |
| Presence of water in the reaction mixture. | Ensure all glassware is dry and use anhydrous solvents, as water can hydrolyze the activated carboxylic acid intermediate. |
Problem 3: Difficulty in purifying the product from starting materials and byproducts.
| Possible Cause | Troubleshooting Step |
| Similar polarity of product and byproducts. | Optimize the mobile phase for column chromatography to achieve better separation. Derivatization of the crude product to alter its polarity for easier separation is a potential strategy. |
| Presence of unreacted piperazine. | An acidic wash during the workup can help to remove the basic piperazine. |
| Presence of dicyclohexylurea (DCU) from DCC coupling. | DCU is poorly soluble in many organic solvents. Filtration of the reaction mixture before workup can remove the bulk of the DCU. Recrystallization from acetonitrile can also be effective for removing residual DCU[5]. |
Experimental Protocols
General Protocol for Piperazine Amide Synthesis using EDC/HOBt
-
Reactant Preparation: Dissolve the carboxylic acid (1.0 mmol) in an appropriate anhydrous solvent (e.g., DCM or DMF, 10 mL).
-
Activation: Add HOBt (1.1 mmol) and EDC·HCl (1.1 mmol) to the solution. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid[4].
-
Amine Addition: In a separate flask, dissolve the substituted piperazine (1.0 mmol) in the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture[4].
-
Reaction: Stir the reaction mixture at room temperature for 24 hours[4].
-
Workup: Add distilled water to the reaction mixture. If using DCM, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate[4].
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel[4][7].
Protocol for Synthesis using N-Boc-Piperazine and Subsequent Deprotection
-
Amide Coupling: Follow the general protocol above, using N-Boc-piperazine as the amine component.
-
Deprotection: Dissolve the purified N-Boc protected piperazine amide in a suitable solvent (e.g., DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Remove the solvent and excess acid under reduced pressure. The product is often obtained as a salt. Neutralize with a base if the free amine is required.
Visualizations
Caption: Reaction pathway for piperazine amide synthesis.
Caption: Troubleshooting workflow for low-yielding reactions.
Caption: Decision tree for synthetic strategy selection.
References
- 1. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Piperazines | Ambeed [ambeed.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. amphoteros.com [amphoteros.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Cyclobutyl(piperazin-1-yl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cyclobutyl(piperazin-1-yl)methanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The most widely employed and dependable strategy involves a two-step process:
-
N-Boc Protection and Amide Coupling: Mono-protection of piperazine with a tert-butyloxycarbonyl (Boc) group is crucial to prevent di-acylation. The resulting N-Boc-piperazine is then coupled with cyclobutanecarboxylic acid using a suitable coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).
-
Deprotection: The Boc group is subsequently removed from the acylated intermediate under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product.
Q2: How can I avoid the formation of the di-acylated byproduct, 1,4-bis(cyclobutylcarbonyl)piperazine?
A2: The formation of the di-acylated byproduct is a common challenge due to the presence of two reactive secondary amine groups in piperazine. The most effective method to ensure mono-acylation is the use of a protecting group strategy, as mentioned above. An alternative, though less common, approach is the mono-protonation of piperazine. By using one equivalent of an acid, one of the nitrogen atoms is protonated and thus deactivated, favoring mono-acylation at the other nitrogen.[1] Using a large excess of piperazine can also favor mono-acylation but complicates purification.
Q3: What are the recommended coupling reagents for the amide bond formation, and how do they compare?
A3: Several coupling reagents can be used for the synthesis of this compound. The choice of reagent can impact yield, reaction time, and ease of purification.
| Coupling Reagent | Co-activator/Base | Advantages | Disadvantages |
| EDC·HCl | HOBt, DIPEA | Water-soluble byproducts, easy purification. | Can be less reactive for challenging couplings. |
| HATU | DIPEA or other non-nucleophilic base | High reactivity, fast reaction times, low racemization. | More expensive, byproducts can be difficult to remove. |
| HBTU | DIPEA or other non-nucleophilic base | Similar to HATU, very efficient. | Byproducts can complicate purification. |
| PyBOP | DIPEA or other non-nucleophilic base | Effective for hindered amines and acids. | Byproducts can be challenging to remove. |
For the synthesis of cyclobutane derivatives, EDC·HCl has been shown to yield clean products with straightforward purification.[2]
Q4: What are the typical yields for the synthesis of this compound?
A4: While specific yield data for this compound is not extensively published, data from analogous syntheses can provide an estimate. For the synthesis of a similar compound, --INVALID-LINK--methanone, a yield of 91% was reported for the EDC/HOBt coupling step, and a 75% yield was achieved for the subsequent TFA-mediated Boc deprotection.[3] A 100% yield has been reported for the deprotection of a similar Boc-protected cyclopropyl piperazine derivative using HCl in methanol.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My reaction shows low conversion of starting materials. What are the possible causes and solutions?
-
A:
-
Inactive Coupling Reagent: Ensure that your coupling reagents (e.g., EDC, HATU) are fresh and have been stored under anhydrous conditions. Moisture can deactivate these reagents. Consider opening a new bottle of the reagent.
-
Insufficient Activation: For EDC/HOBt couplings, ensure that the carboxylic acid is allowed to pre-activate with EDC and HOBt for a sufficient amount of time (typically 15-30 minutes) before adding the amine (N-Boc-piperazine).
-
Incorrect Stoichiometry: Carefully check the molar ratios of your reactants. For the coupling step, a slight excess of the carboxylic acid and coupling reagents (1.1-1.2 equivalents) relative to N-Boc-piperazine is often beneficial.
-
Low Reaction Temperature: While the reaction is often started at 0°C to control the initial exotherm, it is typically allowed to warm to room temperature and stirred for several hours to overnight to ensure completion.
-
Steric Hindrance: Cyclobutane derivatives can be sterically demanding. If standard coupling reagents are ineffective, consider using a more potent coupling agent like HATU or PyBOP.[5]
-
-
Issue 2: Formation of Di-acylated Byproduct
-
Q: I am observing a significant amount of the 1,4-bis(cyclobutylcarbonyl)piperazine byproduct in my final product. How can I prevent this?
-
A:
-
Incomplete Mono-protection: If you are using the Boc-protection strategy, ensure that the synthesis of N-Boc-piperazine is clean and that the starting material is free of unprotected piperazine before proceeding to the coupling step.
-
Direct Acylation without Protection: If you are attempting a direct acylation, the formation of the di-acylated product is highly likely. It is strongly recommended to use a mono-protection strategy (e.g., Boc) or a mono-protonation approach.[1]
-
Purification: The di-acylated byproduct has a different polarity compared to the mono-acylated product and can typically be separated by column chromatography.
-
-
Issue 3: Incomplete Boc Deprotection
-
Q: My final product contains a significant amount of the Boc-protected intermediate. How can I ensure complete deprotection?
-
A:
-
Insufficient Acid or Reaction Time: Increase the reaction time for the deprotection step or use a higher concentration of the acid (e.g., TFA). For some substrates, prolonged deprotection may be necessary.[6]
-
Monitoring the Reaction: Monitor the deprotection reaction by TLC or LC-MS until the starting material is fully consumed.
-
Alternative Acid: If TFA is not effective, consider using HCl in a solvent like dioxane, methanol, or isopropanol.
-
Work-up Procedure: Ensure that the acidic work-up is sufficient to protonate the final product for extraction into the aqueous layer, which is then basified to recover the free amine.
-
-
Issue 4: Difficulty in Product Purification
-
Q: I am struggling to purify the final product. What are some recommended purification strategies?
-
A:
-
Aqueous Work-up: After the coupling reaction, a standard aqueous work-up involving washing with a mild acid (e.g., 1M HCl) to remove unreacted amine and a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt is effective.
-
Column Chromatography: Silica gel column chromatography is a reliable method for purifying both the Boc-protected intermediate and the final product. A gradient elution of ethyl acetate in hexanes is typically suitable for the Boc-protected compound, while a more polar system, such as dichloromethane and methanol (with a small amount of ammonium hydroxide to prevent streaking), is often used for the final free amine.
-
Crystallization: If the final product is a solid, crystallization from an appropriate solvent system can be an effective purification method.
-
-
Experimental Protocols
Protocol 1: Synthesis via N-Boc-piperazine (Recommended)
This protocol is adapted from the synthesis of a structurally similar compound, --INVALID-LINK--methanone.[3]
Step 1: Amide Coupling
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add EDC·HCl (1.1 eq) and HOBt (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of N-Boc-piperazine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain tert-butyl 4-(cyclobutylcarbonyl)piperazine-1-carboxylate.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM.
-
Cool the solution to 0°C.
-
Slowly add trifluoroacetic acid (TFA) (3.0 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
Mono- vs. Di-acylation of Piperazine
Caption: Reaction pathways for mono- and di-acylation of piperazine.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. mdpi.com [mdpi.com]
- 4. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Piperazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of monosubstituted piperazine derivatives?
The most common impurity is the corresponding symmetrically disubstituted by-product.[1] Other potential impurities include unreacted starting materials and reagents. The formation of these by-products can be influenced by the reaction conditions, particularly the molar ratio of the reactants.[1]
Q2: How can I remove the disubstituted byproduct from my monosubstituted piperazine derivative?
Several methods can be employed to remove disubstituted byproducts:
-
Recrystallization: This is often the most effective method. The choice of solvent is crucial and depends on the solubility differences between the mono- and disubstituted products.[1]
-
Column Chromatography: Silica gel or alumina chromatography can be used to separate the desired monosubstituted product from the less polar disubstituted byproduct.[2]
-
Acid-Base Extraction: By carefully controlling the pH, it may be possible to selectively extract the more basic monosubstituted piperazine into an aqueous acidic phase, leaving the less basic disubstituted byproduct in the organic phase.
Q3: My piperazine derivative is very soluble in most common organic solvents. How can I effectively crystallize it?
High solubility can make crystallization challenging. Here are a few strategies to consider:
-
Solvent/Anti-Solvent System: Dissolve your compound in a good solvent (a solvent in which it is highly soluble) and then slowly add an anti-solvent (a solvent in which it is poorly soluble) until turbidity is observed. Heating the initial solution and then allowing it to cool slowly after the addition of the anti-solvent can promote crystal growth.
-
Salt Formation: Converting the piperazine derivative to a salt (e.g., hydrochloride, citrate, or diacetate) can significantly alter its solubility profile, often making it less soluble in organic solvents and facilitating crystallization.[3][4]
-
Cooling: If the solubility is temperature-dependent, dissolving the compound in a minimal amount of a suitable hot solvent and then slowly cooling the solution to a low temperature (e.g., 0 °C or -20 °C) can induce crystallization.
Q4: Piperazine and its derivatives are known to be hygroscopic. How does this affect purification and how can I manage it?
Hygroscopicity, the tendency to absorb moisture from the air, can present several challenges:[5]
-
Inaccurate Weighing: The absorption of water can lead to inaccurate measurements of the compound's mass.
-
Difficulty in Handling: The solid may become sticky or even liquefy, making it difficult to handle and transfer.[5]
-
Impact on Purity Analysis: The presence of water can affect the results of analytical techniques like NMR and elemental analysis.
-
Interference with Reactions: In subsequent synthetic steps, the presence of water can interfere with moisture-sensitive reagents.
To manage hygroscopicity:
-
Work in a dry environment: Use a glove box or a dry box when handling the compound.
-
Dry solvents thoroughly: Ensure all solvents used in the final purification steps are anhydrous.
-
Dry the final product under vacuum: Use a vacuum oven or a desiccator with a strong drying agent (e.g., P₂O₅) to remove any absorbed water.
-
Store in a tightly sealed container: Use a container with a secure cap and consider storing it inside a desiccator.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize ("oils out") | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Impurities are inhibiting crystallization. | - Try a lower boiling point solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Try to further purify the crude material by another method (e.g., a quick filtration through a silica plug) to remove impurities. |
| Low recovery after recrystallization | The compound has high solubility in the chosen solvent even at low temperatures. Too much solvent was used. The product was filtered before crystallization was complete. | - Choose a solvent in which the compound has lower solubility. - Use the minimum amount of hot solvent to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration. - Cool the filtrate to see if more product crystallizes. |
| Crystals are very fine or powdery | Crystallization occurred too rapidly. | - Allow the solution to cool more slowly. - Consider using a solvent system that promotes slower crystal growth. |
Acid-Base Extraction
| Problem | Possible Cause | Troubleshooting Steps |
| Emulsion formation during extraction | The organic and aqueous layers are not separating cleanly. High concentration of the piperazine derivative. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Filter the entire mixture through a bed of Celite. - Dilute the reaction mixture with more of the organic solvent. |
| Poor separation of mono- and disubstituted derivatives | The pKa values of the two compounds are too similar. The pH of the aqueous phase is not optimal. | - Perform a multi-step extraction at carefully controlled pH values. - Use a buffered aqueous solution to maintain a stable pH. - Consider an alternative purification method like column chromatography. |
| Product precipitates in the separatory funnel | The salt of the piperazine derivative is not soluble in the aqueous or organic phase. | - Add more water to dissolve the precipitated salt. - If the free base is precipitating, ensure the aqueous layer is sufficiently acidic. - If the salt is precipitating from the organic layer after basification, add more of the organic solvent. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Compound streaks on the column | The compound is too polar for the chosen eluent. The compound is interacting strongly with the stationary phase (silica gel is acidic). The column is overloaded. | - Increase the polarity of the eluent. - Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent to neutralize the silica gel. - Use a smaller amount of crude material. - Consider using a different stationary phase like alumina. |
| Poor separation of closely related compounds | The polarity difference between the compounds is small. | - Use a shallower solvent gradient or an isocratic elution with a carefully optimized solvent system. - Use a longer column or a stationary phase with a smaller particle size for higher resolution. |
| Compound does not elute from the column | The compound is irreversibly adsorbed to the stationary phase. The eluent is not polar enough. | - Test the stability of your compound on a small amount of silica gel before running a column.[2] - If the compound is stable, gradually increase the eluent polarity. A flush with a very polar solvent (e.g., methanol) may be necessary. - If the compound is unstable on silica, consider using a different stationary phase like alumina or a reverse-phase column.[2] |
Experimental Protocols
Protocol 1: Purification of a Monosubstituted Piperazine Derivative by Recrystallization
This protocol describes a general procedure for the purification of a monosubstituted piperazine derivative from a reaction mixture containing the disubstituted byproduct.
Materials:
-
Crude reaction mixture
-
Suitable recrystallization solvent (e.g., ethanol, isopropanol, acetone, or a mixture)[6]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. The disubstituted byproduct should ideally have a different solubility profile.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification of a Piperazine Derivative by Acid-Base Extraction
This protocol provides a general method for separating a basic piperazine derivative from neutral or acidic impurities.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous acid solution (e.g., 1 M HCl)
-
Aqueous base solution (e.g., 1 M NaOH)
-
Separatory funnel
-
Beakers
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of an aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The basic piperazine derivative will be protonated and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous acid to ensure all the piperazine derivative has been extracted. Combine the aqueous extracts.
-
Wash Organic Layer (Optional): The organic layer now contains neutral and acidic impurities and can be washed with water and brine, then dried and concentrated to isolate those components if desired.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath and slowly add an aqueous base solution (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The protonated piperazine derivative will be deprotonated and precipitate out or form an oily layer.
-
Back Extraction: Add a fresh portion of the organic solvent to the basic aqueous mixture and shake to extract the free piperazine derivative back into the organic layer.
-
Separation and Drying: Separate the organic layer and wash it with water and brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified piperazine derivative.
Visualizations
Caption: Decision tree for selecting a primary purification method.
Caption: Workflow for purification by acid-base extraction.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 6. neuroquantology.com [neuroquantology.com]
Cyclobutyl(piperazin-1-yl)methanone stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutyl(piperazin-1-yl)methanone. The information provided is intended to assist in designing and troubleshooting stability studies and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound?
A1: Based on the chemical structure, which contains an amide linkage and a piperazine ring, the primary stability concerns are hydrolysis, oxidation, and photodegradation. The amide bond is susceptible to cleavage under acidic or basic conditions, while the piperazine ring, particularly the nitrogen atoms, can be prone to oxidation.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is advisable to protect from heat, light, and moisture.
Q3: How can I monitor the stability of this compound in my experimental samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4] This method should be capable of separating the intact parent compound from any potential degradation products. UV detection is typically suitable for this class of compounds.
Q4: What are the likely degradation pathways for this molecule?
A4: The two most probable degradation pathways are:
-
Hydrolysis: Cleavage of the amide bond to yield cyclobutanecarboxylic acid and piperazine. This can be catalyzed by acidic or basic conditions.[1][2][5][3]
-
Oxidation: Oxidation of the nitrogen atoms in the piperazine ring, potentially leading to N-oxides or other oxidative degradation products. The specific products can depend on the oxidizing agent and conditions.[6][7]
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed in aqueous solution at neutral pH.
| Question | Answer/Suggestion |
| Are there any metal ions present in your buffer? | Trace metal ions can catalyze oxidative degradation. The use of a chelating agent like EDTA in your buffer can help mitigate this. |
| Is the solution exposed to light? | Photodegradation can occur even under ambient laboratory lighting. Protect your samples from light by using amber vials or covering them with aluminum foil. |
| What is the purity of the water being used? | Ensure high-purity, HPLC-grade water is used for all solutions to avoid contaminants that could promote degradation. |
Issue 2: Multiple unknown peaks appear in the HPLC chromatogram during a stability study.
| Question | Answer/Suggestion |
| Have you performed a forced degradation study? | A forced degradation study can help to intentionally generate degradation products and aid in their identification and tracking.[4] This provides a baseline for what to expect under stress conditions. |
| Is your HPLC method specific enough? | The analytical method must be able to resolve all potential degradation products from the parent peak and from each other. Method optimization, including changes in mobile phase composition, gradient, or column chemistry, may be necessary. |
| Could the new peaks be related to excipients or other components in the formulation? | If working with a formulation, run individual components through the HPLC method to rule out interference. |
Issue 3: Inconsistent results are obtained across different batches of the compound.
| Question | Answer/Suggestion |
| Are the storage conditions for all batches identical? | Minor variations in temperature, humidity, or light exposure can lead to different degradation profiles over time. Ensure consistent and controlled storage. |
| Is there a possibility of polymorphic differences between batches? | Different crystalline forms of a compound can have varying stability. Consider performing solid-state characterization (e.g., XRPD, DSC) on the different batches. |
| Are you using a well-validated analytical method? | Method variability can contribute to inconsistent results. Ensure the analytical method is robust and validated for precision, accuracy, and linearity. |
Data Presentation
Table 1: Summary of a Hypothetical Forced Degradation Study for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 15.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | 25.8% | 2 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 18.5% | 3 |
| Thermal | Solid State | 48 hours | 80 °C | 5.1% | 1 |
| Photolytic | Solid State, ICH Option 1 | 7 days | Room Temp | 8.9% | 2 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and store it in an oven at 80 °C for 48 hours.
-
At the end of the study, dissolve the solid in the solvent to the initial stock solution concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dissolve the solid in the solvent to the initial stock solution concentration and analyze by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation and observe the formation of any new peaks.
Mandatory Visualizations
Caption: Hypothetical hydrolytic degradation pathway.
Caption: Potential oxidative degradation pathway.
Caption: General experimental workflow for a forced degradation study.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 6. ias.ac.in [ias.ac.in]
- 7. scirp.org [scirp.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of Novel Drug Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the aqueous solubility of novel drug compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide quick answers to common problems encountered in the lab.
1. General Strategy & Selection
Q1: I have a new compound with poor aqueous solubility. Where do I start?
A1: The first step is to characterize your compound's physicochemical properties, such as its Biopharmaceutics Classification System (BCS) class, melting point, logP, and pH-solubility profile. This information will guide you in selecting the most appropriate solubility enhancement technique. A common starting point for BCS Class II drugs (low solubility, high permeability) is to explore techniques that increase the dissolution rate.[1][2][3][4] For 'brick-dust' molecules with high melting points, strategies that disrupt the crystal lattice, like amorphous solid dispersions, are often effective.
Q2: My compound is precipitating out of solution after I've used a solubility enhancement technique. What's happening?
A2: Precipitation upon dilution in an aqueous medium is a common issue, particularly with co-solvent and supersaturating systems like amorphous solid dispersions. This often occurs because the aqueous environment cannot maintain the high-energy state of the solubilized drug. To address this, consider incorporating precipitation inhibitors, such as polymers (e.g., HPMC, PVP), into your formulation. These polymers can help maintain a supersaturated state for a longer period, allowing for better absorption.
2. pH Adjustment
Q3: I've adjusted the pH of my solution to ionize my weakly acidic/basic compound, but the solubility increase is minimal or it's causing precipitation.
A3:
-
Buffer Capacity: Ensure the buffer system you are using has sufficient capacity to maintain the desired pH, especially upon dilution.
-
Salt Formation: For ionizable drugs, forming a salt is often more effective than simple pH adjustment.[4][5] An acidic drug can be reacted with a base to form a more soluble salt, and vice versa.
-
Precipitation: If the drug precipitates, you may be exceeding the solubility of the ionized form at that specific pH and ionic strength. Consider using a combination of pH adjustment and a co-solvent to improve solubility further.[]
3. Co-solvents
Q4: My compound is soluble in the co-solvent system, but it crashes out when I add it to my aqueous buffer for an in vitro assay.
A4: This is a classic issue with co-solvent systems. The addition of the aqueous buffer drastically changes the solvent environment, reducing the co-solvent's ability to keep the drug in solution.
-
Optimize Co-solvent Percentage: You may be using too high a concentration of the organic co-solvent. Try to use the minimum amount of co-solvent necessary to dissolve the compound.
-
Use of Surfactants: Combining the co-solvent with a non-ionic surfactant can help to create micelles that encapsulate the drug upon dilution, preventing precipitation.
-
Slower Addition: Try adding the co-solvent/drug mixture to the aqueous phase more slowly and with vigorous stirring to allow for better dispersion.
4. Solid Dispersions
Q5: My amorphous solid dispersion (ASD) is showing signs of recrystallization during storage. How can I improve its stability?
A5: The physical stability of ASDs is a critical challenge. Recrystallization will negate the solubility advantage.
-
Polymer Selection: The choice of polymer is crucial. Polymers with a high glass transition temperature (Tg) can help to prevent molecular mobility and thus recrystallization. Ensure good miscibility between your drug and the polymer.
-
Drug Loading: High drug loading can increase the tendency for recrystallization. You may need to reduce the drug-to-polymer ratio.
-
Moisture: Moisture can act as a plasticizer, lowering the Tg of the system and promoting recrystallization. Store your ASDs in desiccated conditions and consider using moisture-protective packaging.
Q6: The dissolution rate of my solid dispersion is not as high as expected.
A6:
-
Incomplete Amorphization: Verify that your drug is fully amorphous within the dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Polymer Properties: The polymer itself might be gelling upon contact with the dissolution media, which can hinder drug release.[7] Consider using a different polymer or incorporating a disintegrant into your formulation.
-
Wettability: Poor wettability of the solid dispersion can limit dissolution. The inclusion of a surfactant in the formulation or dissolution medium can improve this.
5. Nanoparticles
Q7: I'm having trouble controlling the particle size and achieving a narrow size distribution for my nanoparticles.
A7: Particle size and polydispersity are influenced by several factors in both top-down (milling) and bottom-up (precipitation) methods.
-
Stabilizers: The type and concentration of stabilizers (surfactants or polymers) are critical. Experiment with different stabilizers and concentrations to find the optimal conditions for your compound.
-
Process Parameters: For bottom-up methods, factors like the rate of addition of the drug solution to the anti-solvent and the stirring speed can significantly impact particle size. In top-down methods, milling time and energy are key parameters.
6. Cyclodextrins
Q8: The solubility enhancement with cyclodextrins is lower than I anticipated.
A8:
-
Type of Cyclodextrin: The size of the cyclodextrin cavity must be appropriate for the size of your drug molecule. Beta-cyclodextrins are commonly used, but alpha- or gamma-cyclodextrins might be more suitable for smaller or larger molecules, respectively. Modified cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), offer improved solubility and are often more effective.
-
Complexation Efficiency: The method of complexation plays a role. Techniques like kneading, co-evaporation, or freeze-drying can be more efficient than simple physical mixing.[8][9]
-
Stoichiometry: Ensure you are using an optimal drug-to-cyclodextrin molar ratio. A phase solubility study can help determine this.
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table provides a summary of the typical fold increase in aqueous solubility that can be achieved with various techniques for poorly soluble compounds. Note that the actual enhancement is highly dependent on the specific drug properties.
| Technique | Typical Fold Increase in Solubility | Advantages | Disadvantages | Suitable for BCS Class |
| Micronization | 2 - 10 | Simple, well-established technique. | Limited to dissolution rate enhancement, not equilibrium solubility. | II |
| Nanonization (Nanosuspensions) | 10 - 100 | Significant increase in surface area and dissolution rate. | Potential for particle aggregation; requires specialized equipment. | II, IV |
| pH Adjustment/Salt Formation | 10 - 1,000+ | Simple and cost-effective for ionizable drugs. | Only applicable to ionizable compounds; risk of precipitation in the GI tract. | II |
| Co-solvents | 10 - 10,000+ | High solubilization capacity. | Potential for toxicity; risk of precipitation upon dilution. | II, IV |
| Surfactants (Micellar Solubilization) | 10 - 1,000 | Enhances wetting and solubilization. | Potential for GI irritation and toxicity at high concentrations. | II, IV |
| Cyclodextrin Complexation | 10 - 5,000 | Forms soluble inclusion complexes; can improve stability. | Limited by the size of the drug and cyclodextrin cavity; can be costly. | II, IV |
| Amorphous Solid Dispersions (ASDs) | 10 - 10,000+ | Creates a high-energy amorphous form with significantly increased apparent solubility. | Thermodynamically unstable (risk of recrystallization); requires careful polymer selection. | II, IV |
| Lipid-Based Formulations (e.g., SEDDS) | 10 - 1,000+ | Enhances solubility and can improve permeability by utilizing lipid absorption pathways. | Complex formulation development; potential for drug degradation in lipid excipients. | II, IV |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: Poorly soluble drug, a suitable polymer carrier (e.g., PVP K30, HPMC E5), a common solvent (e.g., methanol, ethanol, acetone) that dissolves both the drug and the polymer.
-
Procedure:
-
Accurately weigh the drug and polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the polymer in the minimum amount of the common solvent in a round-bottom flask. Use a magnetic stirrer to ensure complete dissolution.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue evaporation until a dry film or powder is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24-48 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the final product in a desiccator to prevent moisture absorption.
-
-
Characterization: Analyze the solid dispersion using DSC (to confirm the absence of a melting peak for the drug) and XRPD (to confirm the amorphous nature).
Protocol 2: Preparation of a Drug-Cyclodextrin Complex by Kneading Method
-
Materials: Poorly soluble drug, β-cyclodextrin or a derivative (e.g., HP-β-CD), deionized water, ethanol.
-
Procedure:
-
Determine the appropriate molar ratio of the drug to cyclodextrin (e.g., 1:1).
-
Accurately weigh the drug and cyclodextrin.
-
Place the cyclodextrin in a glass mortar and add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Gradually add the drug to the cyclodextrin paste while triturating with the pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes). The mixture should remain as a paste. If it becomes too dry, add a few more drops of the solvent mixture.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Store the complex in a well-closed container in a cool, dry place.
-
Characterization: Confirm complex formation using techniques such as FTIR spectroscopy (to observe shifts in characteristic peaks) and DSC (to see the disappearance or shifting of the drug's melting peak).
-
Visualizations
The following diagrams illustrate key workflows and concepts in solubility enhancement.
References
- 1. jparonline.com [jparonline.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijcrt.org [ijcrt.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. iipseries.org [iipseries.org]
Technical Support Center: Optimizing N-Acylation of Piperazine
Welcome to the technical support center for the N-acylation of piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-acylation of piperazine?
The main challenge is controlling the selectivity between mono-acylation and di-acylation. Since piperazine has two secondary amine groups with similar reactivity, reactions can often yield a mixture of the desired mono-substituted product, the di-substituted byproduct, and unreacted starting material. Other challenges include purification of the final product from reaction byproducts and salts.
Q2: What are the most common methods to achieve selective mono-N-acylation?
Several strategies are employed to favor mono-acylation over di-acylation:
-
Use of a Large Excess of Piperazine: Employing a significant excess of piperazine relative to the acylating agent shifts the statistical probability towards mono-substitution.
-
In-situ Mono-Protonation: Reacting piperazine with one equivalent of acid (e.g., HCl or acetic acid) forms the piperazinium salt. The protonated nitrogen is deactivated, allowing the free secondary amine to react selectively.[1]
-
Use of Protecting Groups: Starting with a mono-protected piperazine, such as N-Boc-piperazine, ensures that acylation can only occur at the unprotected nitrogen. The protecting group can be removed in a subsequent step.[2]
-
Slow Addition of Acylating Agent: Adding the acylating agent slowly to the reaction mixture at a low temperature helps to minimize localized high concentrations, reducing the chance of a second acylation event on the newly formed mono-acylated product.
Q3: Which acylating agents are typically used for this reaction?
A variety of acylating agents can be used, with the choice depending on the desired product and the reactivity of the starting materials. Common agents include:
-
Acyl Halides (e.g., Acyl Chlorides): Highly reactive and widely used. Reactions are often fast and conducted at low temperatures in the presence of a base to neutralize the resulting acid (e.g., HCl).[3][4]
-
Acid Anhydrides: Generally less reactive than acyl chlorides, which can sometimes improve selectivity.[4]
-
Carboxylic Acids: These require the use of a coupling agent (e.g., EDCI, DCC, HOBt) to activate the carboxylic acid for amide bond formation.[2]
Q4: What role does the solvent play in optimizing the reaction?
The solvent choice is critical for reaction success. It must dissolve the reactants and reagents while being inert to the reaction conditions. The polarity and boiling point can significantly influence reaction rate and yield. For instance, a method for preparing mono-substituted piperazine suggests using a solvent with a boiling point close to that of piperazine itself.[5] In amide coupling reactions, polar aprotic solvents like acetonitrile or DMF are often effective.[2]
Troubleshooting Guide
Problem: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Inactive Reagents | Ensure the acylating agent has not been hydrolyzed by atmospheric moisture. Use freshly opened or purified reagents. Verify the quality of the piperazine starting material. |
| Incorrect Stoichiometry | Carefully check the molar equivalents of all reactants. For mono-acylation, ensure the acylating agent is the limiting reagent. |
| Inappropriate Base | The base may be too weak to scavenge the acid byproduct effectively or too strong, leading to side reactions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For coupling reactions, a non-nucleophilic base is crucial. |
| Suboptimal Temperature | If the reaction is too slow, consider gentle heating. However, for highly reactive acylating agents like acyl chlorides, reactions are often run at 0 °C or below to prevent side reactions. |
| Poor Solvent Choice | Reactants may not be fully dissolved, or the solvent may be interfering with the reaction. Screen a variety of solvents with different polarities (e.g., DCM, THF, ACN, DMF).[2] |
Problem: Significant formation of di-acylated byproduct.
| Possible Cause | Suggested Solution |
| Excess Acylating Agent | Use a stoichiometric amount or a slight deficit of the acylating agent (e.g., 0.95 equivalents) relative to piperazine. |
| Rapid Addition of Reagent | Add the acylating agent dropwise to the piperazine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile. |
| High Reactivity | If the issue persists, switch to a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride) or use a mono-protection strategy (Boc-piperazine) or the in-situ protonation method.[1] |
Problem: Difficulty in purifying the product.
| Possible Cause | Suggested Solution |
| Amine Salts | The product and/or unreacted piperazine can form salts with the acid byproduct (e.g., hydrochloride salts). Perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to neutralize these salts and extract the free amine into an organic solvent. |
| Byproducts with Similar Polarity | If the byproduct is difficult to separate by column chromatography, consider alternative purification methods. One approach involves dissolving the crude mixture in a solvent like acetone and selectively precipitating the product as a salt, such as a diacetate, which can then be isolated and neutralized.[6] |
| Water-Soluble Product | If the product has high polarity, it may be partially soluble in the aqueous layer during extraction. Use a more polar organic solvent for extraction (e.g., ethyl acetate or a mixture with THF) or back-extract the aqueous layer multiple times. |
Experimental Protocols & Data
Protocol 1: General Mono-N-Acylation with Acyl Chloride
This protocol is a standard procedure for the mono-acylation of piperazine using an excess of the amine.
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (4.0 eq.) in dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve the acyl chloride (1.0 eq.) in DCM. Add this solution dropwise to the stirred piperazine solution over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Selective Acylation via Amide Coupling
This protocol is suitable for acylating piperazine with a carboxylic acid using coupling agents.
-
Setup: To a solution of the carboxylic acid (1.0 eq.) in acetonitrile, add EDCI (1.2 eq.), HOBt (1.2 eq.), and triethylamine (1.2 eq.).[2] Stir the mixture at room temperature for 15 minutes.
-
Reagent Addition: Add N-Boc-piperazine (1.2 eq.) to the reaction mixture.[2]
-
Reaction: Heat the reaction mixture to reflux and stir for 24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.[2]
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product via flash column chromatography.
Data Presentation: Solvent Effects on Amide Coupling
The choice of solvent can significantly impact the yield of the acylation reaction. The following table summarizes the effect of different solvents on the coupling of 3-acetyl-18β-glycyrrhetinic acid with 1-Boc-piperazine.
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | DCM | Reflux | 24 | 19 |
| 2 | THF | Reflux | 24 | <10 |
| 3 | Toluene | Reflux | 24 | <10 |
| 4 | Dioxane | Reflux | 24 | 19 |
| 5 | DMF | 80 °C | 24 | 43 |
| 6 | Acetonitrile | Reflux | 24 | 62 |
| Data adapted from a study on the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.[2] |
Visual Guides
Caption: General experimental workflow for the N-acylation of piperazine.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Key strategies to control selectivity for mono-N-acylation.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Piperazines | Ambeed [ambeed.com]
- 5. SU374936A1 - Method of preparing mono-n-substituted piperazine - Google Patents [patents.google.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
analytical challenges in the characterization of small molecule isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges encountered during the characterization of small molecule isomers. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of small molecule isomers, and why are they analytically challenging?
A1: Isomers are molecules that share the same molecular formula but have different structural arrangements.[1] This fundamental similarity is the root of the analytical challenge. The main types are:
-
Constitutional (or Structural) Isomers: Atoms are connected in a different order. They have distinct physical and chemical properties, but can still be difficult to separate if those properties are very similar.
-
Stereoisomers: Atoms have the same connectivity but differ in their spatial arrangement. These are particularly challenging.[2]
-
Enantiomers: Non-superimposable mirror images. They have identical physical properties (melting point, boiling point, solubility) in an achiral environment, making their separation impossible with standard chromatographic techniques.[3] Their biological activity, however, can differ significantly.[4]
-
Diastereomers: Stereoisomers that are not mirror images. They have different physical properties and can be separated by standard achiral methods like HPLC or GC, though optimization is often required.[5]
-
Q2: My isomers have the same mass. How can I differentiate them using mass spectrometry (MS)?
A2: While isomers have the same mass, making them indistinguishable by a standard mass analyzer alone, several MS-based strategies can be employed:
-
Tandem MS (MS/MS): Fragmentation patterns can sometimes differ between isomers, especially constitutional isomers. However, for structurally similar isomers, the spectra may be nearly identical.[6] Advanced fragmentation techniques like ultraviolet photodissociation (UVPD) can sometimes reveal subtle structural differences.[7]
-
Coupling with Chromatography: The most common approach is to separate the isomers chromatographically before they enter the mass spectrometer (e.g., LC-MS, GC-MS).[8] For enantiomers, this requires a chiral separation method.
-
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge.[9][10] Since isomers can have different three-dimensional shapes, they will have different drift times through the ion mobility cell, allowing for their separation and individual mass analysis.[1][11]
Q3: Why am I not seeing separation of my enantiomers on my HPLC system?
A3: Enantiomers cannot be separated using standard (achiral) chromatography columns, such as a C18 column, because they interact identically with the stationary phase.[12] To resolve enantiomers, you must introduce a chiral component into your system. There are two primary approaches:
-
Direct Method (Chiral Stationary Phases - CSPs): This is the most common method, utilizing a column where the stationary phase is itself chiral.[13][14] The enantiomers interact differently with the CSP, leading to different retention times.
-
Indirect Method (Chiral Derivatization): The racemic mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers.[12] These diastereomers have different physical properties and can then be separated on a standard achiral column.[15]
Q4: My NMR spectrum is very complex and the peaks are overlapping. Could this be due to the presence of isomers?
A4: Yes, a complex or unexpected NMR spectrum can often indicate the presence of an isomeric mixture.[16]
-
Constitutional Isomers: A mixture of constitutional isomers will show two distinct sets of peaks, effectively superimposing two different spectra and complicating interpretation.[17][18]
-
Diastereomers: Diastereomers are distinct compounds and will have different NMR spectra, with unique chemical shifts and coupling constants for each.[17]
-
Rotamers (Atropisomers): If rotation around a single bond is restricted, distinct, non-interconverting conformers (rotamers or atropisomers) can exist.[1] These can give rise to a doubled set of peaks in the NMR spectrum. Running the experiment at a higher temperature can sometimes cause these peaks to coalesce as bond rotation becomes faster on the NMR timescale.[16]
Q5: When should I consider using Supercritical Fluid Chromatography (SFC) for isomer separation?
A5: SFC is a powerful technique for chiral separations and is often preferred over normal-phase HPLC.[19][20] Key advantages include:
-
Speed: Due to the low viscosity of supercritical CO2 (the primary mobile phase), high flow rates can be used without generating high backpressure, leading to significantly faster separations—often 5-10 times faster than HPLC.[19]
-
Efficiency and Resolution: SFC can provide excellent resolution, sometimes superior to HPLC for certain compounds.[21]
-
"Green" Chemistry: SFC primarily uses compressed CO2, reducing the consumption of toxic organic solvents required for normal-phase LC.[20]
-
Cost-Effectiveness: Reduced solvent usage lowers both purchase and disposal costs.[21]
Troubleshooting Guides
Problem: My isomeric peaks are co-eluting or have poor resolution in my LC-MS analysis.
This is a common issue when dealing with structurally similar isomers. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting Logic for Unresolved Isomeric Peaks.
Problem: I'm observing peak splitting or broad peaks in my mass spectrometry data.
A: Poor peak shape can obscure the presence of closely eluting isomers and interfere with accurate quantification.[22]
-
Check for Column Contamination: Contaminants on the column can lead to secondary interactions and peak distortion. Flush the column or replace it if necessary.[22]
-
Optimize Ionization Conditions: Suboptimal settings in the ion source (e.g., gas flows, temperatures) can cause peak broadening. Perform a source tuning and optimization.[22]
-
Assess for Column Overload: Injecting too concentrated a sample can lead to broad, fronting peaks. Dilute your sample and re-inject.
-
Rule out Rotamers/Conformers: In some cases, molecules that exist as multiple stable conformers (rotamers) at room temperature can exhibit broad or split peaks. Try altering the column temperature; warming the column may coalesce the peaks into a single sharp one.[16]
Problem: My isomers co-elute, and their MS/MS fragmentation spectra are identical.
A: This is a classic challenge, especially with stereoisomers. When chromatography and standard MS/MS fail, more advanced techniques are required.
-
Ion Mobility-Mass Spectrometry (IM-MS): This is the premier solution for this problem. IM-MS separates ions based on their shape (collisional cross-section) in the gas phase. Even subtle differences in the 3D structure of isomers can lead to different drift times, allowing for their separation before they are fragmented and detected by the mass spectrometer.[9][23]
-
Alternative Fragmentation Methods: Explore different fragmentation techniques if available on your instrument. Methods like Ultraviolet Photodissociation (UVPD) or Electron Capture/Transfer Dissociation (ECD/ETD) can sometimes produce unique fragment ions for isomers that are not observed with standard Collision-Induced Dissociation (CID).[7]
-
Gas-Phase Hydrogen-Deuterium Exchange (HDX): Coupling HDX with IM-MS can help distinguish isomers. The rate and extent of hydrogen exchange with a deuterium source (like D₂O) can vary based on the gas-phase structure and stability of the isomer, providing an additional dimension for differentiation.[24]
Quantitative Data Summary
The choice of analytical technique significantly impacts the speed, efficiency, and cost of isomer characterization. The table below summarizes typical performance characteristics.
| Technique | Typical Resolution (Rs) | Analysis Time | Key Advantage | Common Application |
| Chiral HPLC | 1.5 - 3.0 | 10 - 60 min | High versatility, widely available | Routine enantiomeric purity analysis[13] |
| Chiral SFC | 2.0 - 5.0 | 2 - 10 min | High speed, reduced solvent use[19][20] | High-throughput screening, preparative separations[21] |
| Capillary Electrophoresis (CE) | > 2.0 | 5 - 20 min | High efficiency, minimal sample required | Analysis of charged chiral drugs[13] |
| GC (with Chiral Column) | > 2.0 | 15 - 45 min | Excellent for volatile compounds | Analysis of volatile/semi-volatile isomers |
| Ion Mobility-MS | 1.1 - 2.0 (peak-to-peak) | < 1 min | Separates co-eluting isomers, shape analysis | Complex mixtures, when chromatography fails[23] |
Key Experimental Protocols
Protocol 1: General Workflow for Isomer Characterization
This diagram outlines a logical workflow for approaching an isomer characterization problem, starting from basic analysis and progressing to more specialized techniques as needed.
Caption: General Workflow for Small Molecule Isomer Characterization.
Protocol 2: Chiral Separation of Enantiomers using HPLC-UV
This protocol provides a starting point for developing a chiral HPLC method.
-
Objective: To separate a racemic mixture of a chiral compound (e.g., Ketoprofen).
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based Chiral Stationary Phase (CSP) is a versatile starting point (e.g., Amylose or Cellulose-based column, such as Chiralpak IA, IB, IC, etc.).
-
Mobile Phase:
-
Normal Phase Mode (Common for SFC/HPLC): A mixture of an alkane (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 Hexane:Isopropanol.
-
Additives: For acidic or basic compounds, add a small amount of an acidic (e.g., 0.1% Trifluoroacetic Acid - TFA) or basic (e.g., 0.1% Diethylamine - DEA) additive to the alcohol modifier to improve peak shape.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
UV Detection: Set to the λmax of the compound.
-
-
Procedure:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run the analysis.
-
Optimization: If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%). The type of alcohol (Methanol, Ethanol, Isopropanol) can also dramatically change selectivity.
-
Protocol 3: Distinguishing Positional Isomers using Ion Mobility-MS (IM-MS)
This protocol outlines the general steps for using IM-MS to separate isomers that are difficult to resolve chromatographically.
-
Objective: To separate co-eluting constitutional isomers (e.g., o-, m-, p-substituted analogs).
-
Instrumentation: An Ion Mobility-Mass Spectrometer (e.g., Agilent 6560 DTIMS-QTOF, Waters SYNAPT G2-Si).
-
Sample Introduction: Direct infusion via syringe pump or via a short LC run (if sample cleanup is needed).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to keep the parent molecule intact.
-
IM-MS Parameters:
-
Drift Gas: Nitrogen (N₂)
-
Drift Tube Pressure & Temperature: Follow manufacturer's recommendations for optimal resolution (e.g., ~4 Torr, 300 K).
-
Drift Voltage: Ramped or set to a value that provides sufficient separation of the isomers.
-
-
Procedure:
-
Introduce the sample into the instrument.
-
Acquire data, ensuring both the mass spectrum and the ion mobility drift time profile are recorded.
-
Extract the ion chromatogram for the m/z of the isomers.
-
View the corresponding arrival time distribution (ATD) or drift time plot. If the isomers have different shapes, they will appear as distinct peaks in the drift time plot, even if they have the same m/z.
-
The separated drift peaks can then be individually analyzed by MS/MS for further structural confirmation.
-
References
- 1. Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing the Challenges of Small Molecule Analysis | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion Mobility Spectrometry: Fundamental Concepts, Instrumentation, Applications, and the Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. NMR Spectroscopy [www2.chemistry.msu.edu]
- 19. pharmtech.com [pharmtech.com]
- 20. selvita.com [selvita.com]
- 21. youtube.com [youtube.com]
- 22. gmi-inc.com [gmi-inc.com]
- 23. biocompare.com [biocompare.com]
- 24. pubs.acs.org [pubs.acs.org]
strategies to minimize epimerization during chiral synthesis
Welcome to the Technical Support Center for Chiral Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize epimerization during their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in chiral synthesis?
A: Epimerization is the unwanted conversion of a desired stereoisomer into its diastereomer at a single chiral center. In the context of drug development and chiral synthesis, this is a critical issue because different stereoisomers of a molecule can have vastly different biological activities, potencies, and toxicological profiles. Even small amounts of an undesired epimer can lead to reduced efficacy, increased side effects, and complications in purification and regulatory approval.
Q2: What are the most common causes of epimerization?
A: Epimerization is typically caused by the removal of a proton from a stereogenic center, leading to a planar, achiral intermediate (like an enolate), followed by non-stereoselective re-protonation. The most common factors that promote this are:
-
Basic conditions: Strong bases can readily abstract acidic protons at chiral centers.
-
Elevated temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction and can accelerate equilibration to a more stable, but undesired, epimer.
-
Prolonged reaction times: Longer exposure to epimerizing conditions increases the likelihood of product racemization or epimerization.
-
Solvent polarity: Polar, protic solvents can facilitate proton exchange and stabilize charged intermediates that lead to epimerization.
-
Activation method in amide coupling: Certain activating agents in peptide synthesis can promote the formation of oxazolone intermediates, which are prone to racemization.
Q3: How can I detect and quantify epimerization in my sample?
A: Several analytical techniques can be used to detect and quantify epimers:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for separating and quantifying enantiomers and diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between diastereomers, as they are distinct compounds with different chemical shifts and coupling constants. Chiral shift reagents can be used to differentiate enantiomers.
-
Mass Spectrometry (MS): While epimers have the same mass, they can sometimes be distinguished by tandem MS (MS/MS) fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identification and quantification.[1][2][3]
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in Aldol Reactions Using Evans Chiral Auxiliaries
Issue: You are performing an Evans aldol reaction and observing a low diastereomeric ratio (d.r.) in your product, indicating significant epimerization of the newly formed stereocenters.
Potential Causes and Solutions:
-
Incorrect Enolate Geometry: The stereochemical outcome of the Evans aldol reaction is highly dependent on the formation of the Z-enolate.
-
Troubleshooting:
-
Choice of Boron Reagent: Use dibutylboron triflate (Bu2BOTf) or 9-BBN-OTf, which are known to strongly favor the formation of the Z-enolate.
-
Base: Use a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure the base is freshly distilled and dry.
-
Solvent: A non-coordinating solvent like dichloromethane (DCM) or diethyl ether (Et2O) is generally preferred.
-
-
-
Epimerization via Retro-Aldol Reaction: The aldol reaction can be reversible, and under certain conditions, the product can revert to the starting materials and re-react with lower stereoselectivity.
-
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (typically -78 °C) throughout the enolization and aldol addition steps. Do not allow the reaction to warm up prematurely.
-
Reaction Time: Quench the reaction as soon as it is complete (monitor by TLC). Prolonged reaction times, even at low temperatures, can lead to equilibration.
-
-
-
Chelation Control Issues: The high diastereoselectivity of the Evans aldol reaction relies on a well-defined, chair-like Zimmerman-Traxler transition state, which is enforced by chelation to the boron atom.
-
Troubleshooting:
-
Lewis Acid Stoichiometry: Ensure you are using a stoichiometric amount of the boron triflate.
-
Water Contamination: The reaction is highly sensitive to water, which can hydrolyze the boron enolate and disrupt the chelated transition state. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Illustrative Data: Effect of Boron Reagent and Solvent on Diastereoselectivity
| Chiral Auxiliary | Aldehyde | Boron Reagent | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu2BOTf | DIPEA | CH2Cl2 | -78 to 0 | >99:1 |
| (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | 9-BBN-OTf | DIPEA | CH2Cl2 | -78 to 0 | >99:1 |
| (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu2BOTf | TEA | Et2O | -78 to 0 | 98:2 |
| (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | TiCl4 | DIPEA | CH2Cl2 | -78 | 10:90 (reversal of selectivity) |
Note: This data is representative and compiled from typical outcomes reported in the literature.
Detailed Experimental Protocol (Evans syn-Aldol Reaction):
-
Preparation: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon.
-
Reagent Setup: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) at -78 °C under an inert atmosphere, add dibutylboron triflate (1.1 equiv) dropwise.
-
Enolization: Slowly add diisopropylethylamine (1.2 equiv) dropwise to the solution. Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench by adding a pH 7 phosphate buffer.
-
Workup: Extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.
-
Analysis: Determine the diastereomeric ratio by 1H NMR analysis or chiral HPLC.
Guide 2: Epimerization During Asymmetric Alkylation of Chiral Enolates
Issue: You are performing an alkylation of a ketone or ester bearing a chiral auxiliary and observing a mixture of diastereomers, indicating loss of stereochemical integrity at the α-carbon.
Potential Causes and Solutions:
-
Enolate Equilibration: If the deprotonation is not fast, quantitative, and irreversible, the initially formed kinetic enolate can equilibrate to the thermodynamic enolate, which may react with lower diastereoselectivity or lead to the opposite stereoisomer.
-
Troubleshooting:
-
Choice of Base: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to ensure rapid and irreversible deprotonation.
-
Temperature: Perform the deprotonation at low temperatures (typically -78 °C) to favor the kinetic enolate.
-
-
-
Proton Exchange with Excess Carbonyl Compound: The presence of unreacted starting material can lead to proton exchange with the enolate, causing racemization.
-
Troubleshooting:
-
Order of Addition: Add the carbonyl compound slowly to a solution of the base at low temperature to ensure that each molecule is deprotonated immediately upon addition.
-
-
-
Solvent Effects: The solvent can influence the aggregation state and reactivity of the enolate.
-
Troubleshooting:
-
Aprotic Solvents: Use aprotic solvents like tetrahydrofuran (THF) or diethyl ether (Et2O).
-
Additives: In some cases, additives like HMPA (use with caution due to toxicity) or LiCl can break up enolate aggregates and improve selectivity.
-
-
Illustrative Data: Effect of Base and Temperature on Diastereoselectivity of Alkylation
| Substrate | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) |
| N-propionyl-(S)-4-benzyloxazolidinone | Benzyl bromide | LDA | THF | -78 | >98% |
| N-propionyl-(S)-4-benzyloxazolidinone | Benzyl bromide | NaHMDS | THF | -78 | >98% |
| N-propionyl-(S)-4-benzyloxazolidinone | Benzyl bromide | KHMDS | THF | -78 | 95% |
| N-propionyl-(S)-4-benzyloxazolidinone | Benzyl bromide | LDA | THF | 0 | 85% |
Note: This data is representative and compiled from typical outcomes reported in the literature.
Visualizations
Mechanism of Epimerization via Enolate Formation
Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.
Zimmerman-Traxler Model for Evans syn-Aldol Reaction
Caption: Key features of the Zimmerman-Traxler model for the Evans syn-aldol reaction.
Decision Workflow for Minimizing Epimerization
Caption: A decision-making workflow for troubleshooting and minimizing epimerization.
References
Technical Support Center: Addressing Off-Target Effects of Piperazine-Containing Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-containing small molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the piperazine ring so common in drug molecules?
A1: The piperazine ring is a popular scaffold in medicinal chemistry for several reasons. Its two nitrogen atoms can be functionalized, allowing for the creation of diverse chemical libraries. The piperazine moiety can also improve the pharmacokinetic properties of a drug, such as its solubility and oral bioavailability. Furthermore, the rigid structure of the piperazine ring can help to properly orient the pharmacophoric groups for optimal interaction with the target protein.[1][2]
Q2: What are the most common off-target effects associated with piperazine-containing molecules?
A2: Off-target effects are highly dependent on the overall structure of the molecule, not just the piperazine ring. However, due to the frequent use of arylpiperazine moieties, off-target interactions with G-protein coupled receptors (GPCRs), particularly serotonergic, dopaminergic, and adrenergic receptors, are common.[3][4][5] Additionally, many kinase inhibitors incorporate a piperazine ring, leading to potential off-target effects on other kinases.[6]
Q3: How can I predict potential off-target effects of my piperazine-containing compound?
A3: Computational approaches are a valuable first step in predicting off-target interactions.[7] These methods use ligand-based and structure-based approaches to screen your molecule against a large database of known protein targets. Publicly available databases such as ChEMBL can also be used to identify compounds with similar structures and their known biological activities.
Q4: At what stage of my research should I be concerned about off-target effects?
A4: It is advisable to consider off-target effects as early as possible in the drug discovery process. Early-stage screening can help in selecting lead candidates with better selectivity profiles and can inform the design of more specific molecules.[8][9] Investigating off-target effects is also crucial when unexpected or inconsistent results are observed in cellular or in vivo experiments.
Troubleshooting Guides
Problem 1: My piperazine-containing compound shows a different phenotype in cells than expected based on its purified target activity.
-
Question: Could off-target effects be responsible for the observed cellular phenotype? Answer: Yes, this is a common issue. A compound's activity against a purified protein does not always translate directly to its effect in a complex cellular environment. The molecule could be interacting with other proteins ("off-targets") that lead to the observed phenotype. It is crucial to perform broader selectivity profiling to identify these unintended interactions.[7]
-
Question: What is the first step I should take to investigate this discrepancy? Answer: A good first step is to perform a broad off-target screening assay. For kinase inhibitors, this could be a kinase panel profiling service.[10][11] For compounds expected to target GPCRs, a receptor binding panel would be appropriate. These screens will provide data on the binding affinity of your compound to a wide range of other potential targets.
Problem 2: I am observing high levels of cytotoxicity with my compound, even at concentrations where it should be specific for its target.
-
Question: How can I determine if the cytotoxicity is an on-target or off-target effect? Answer: One approach is to use a structurally related but inactive analog of your compound as a negative control. If the inactive analog also shows cytotoxicity, it suggests an off-target effect or a general chemical toxicity. Another strategy is to use techniques like siRNA or CRISPR to knock down the intended target. If the cytotoxicity is still observed in the absence of the target, it is likely an off-target effect.
-
Question: What are some common off-targets that can lead to cytotoxicity? Answer: Off-target inhibition of essential kinases or interference with mitochondrial function are common causes of cytotoxicity. Kinase selectivity profiling and mitochondrial toxicity assays can help to identify the specific off-target responsible.
Data on Off-Target Effects of Common Piperazine-Containing Drugs
Below are tables summarizing the on-target and off-target binding affinities for several well-known piperazine-containing drugs.
Table 1: Receptor Binding Profile of Olanzapine
| Receptor | Ki (nM) | Receptor Family |
| Serotonin 5-HT2A | 4 | GPCR |
| Serotonin 5-HT6 | 5 | GPCR |
| Histamine H1 | 7 | GPCR |
| Serotonin 5-HT2C | 11 | GPCR |
| Dopamine D1-D4 | 11-31 | GPCR |
| Adrenergic α1 | 19 | GPCR |
| Serotonin 5-HT3 | 57 | GPCR |
| Muscarinic M1-M5 | 32-132 | GPCR |
Data sourced from Psychopharmacology Institute.[3]
Table 2: Kinase and Off-Target Profile of Imatinib
| Target | IC50 (nM) | Target Family |
| c-Abl | 25 | Tyrosine Kinase |
| PDGF-R | 100 | Tyrosine Kinase |
| c-Kit | 100 | Tyrosine Kinase |
| NQO2 | ~1000 | Oxidoreductase |
| ATP-sensitive K+ channel | 9400 | Ion Channel |
Data compiled from multiple sources.[6][12]
Table 3: Phosphodiesterase (PDE) Selectivity of Sildenafil
| Target | IC50 (nM) | Target Family |
| PDE5 | 3.5 | Phosphodiesterase |
| PDE6 | 35 | Phosphodiesterase |
| PDE1 | 280 | Phosphodiesterase |
| PDE2, 4, 7-11 | >1000 | Phosphodiesterase |
Data adapted from various pharmacological studies. Sildenafil shows some affinity for PDE6, which is found in the retina and can explain some visual side effects.[13][14]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a piperazine-containing kinase inhibitor against a panel of kinases.
Objective: To determine the IC50 values of a test compound against a broad range of protein kinases.
Materials:
-
Test compound (piperazine-containing molecule)
-
Kinase panel (commercially available, e.g., from Promega or Reaction Biology)[10]
-
ATP
-
Substrate for each kinase (e.g., a peptide or protein)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the specific kinase, and its corresponding substrate.
-
Compound Addition: Add the serially diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Acquisition: Read the plate on a luminometer or fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: GPCR Radioligand Binding Assay (Competition Assay)
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for a specific GPCR.[15][16]
Objective: To determine the inhibitory constant (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors) with known Kd
-
Unlabeled test compound (piperazine-containing molecule)
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the unlabeled test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the serially diluted test compound.
-
Define Non-specific Binding: Include wells with a high concentration of a known unlabeled ligand to determine non-specific binding.
-
Define Total Binding: Include wells with only the cell membranes and the radiolabeled ligand to determine total binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the log of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. criver.com [criver.com]
- 9. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Sildenafil - Wikipedia [en.wikipedia.org]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
Cyclobutyl(piperazin-1-yl)methanone versus other piperazine amides in CNS assays
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of centrally acting drugs. Its ability to confer favorable pharmacokinetic properties and interact with a diverse range of biological targets has made it a cornerstone in the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a comparative overview of various piperazine amides and their performance in key central nervous system (CNS) assays, offering valuable insights for researchers engaged in drug discovery.
While this guide aims to be comprehensive, it is important to note that specific data for Cyclobutyl(piperazin-1-yl)methanone is not publicly available in the current scientific literature. Therefore, this document focuses on a comparative analysis of other well-characterized piperazine amides, highlighting the chemical space and target diversity within this important class of compounds.
Diverse CNS Targets of Piperazine Amides
Piperazine amides have demonstrated significant activity at a variety of CNS targets, underscoring their therapeutic potential. This guide will focus on four key areas where these compounds have shown promise:
-
Voltage-Gated Sodium Channel (NaV1.7) Inhibition: As a critical player in pain signaling, NaV1.7 is a compelling target for the development of novel analgesics.
-
GABA-A Receptor Modulation: The potentiation of GABAergic neurotransmission is a well-established mechanism for anxiolytic, sedative, and anticonvulsant drugs.
-
Monoamine Oxidase A (MAO-A) Inhibition: The modulation of monoamine neurotransmitter levels through MAO-A inhibition is a key strategy in the treatment of depression and anxiety disorders.[1][2][3]
-
Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), making it a target for therapies aimed at modulating the endocannabinoid system for pain and neuroinflammation.
Comparative Performance in CNS Assays
The following tables summarize the in vitro activity of representative piperazine amides against these CNS targets. The data is compiled from various scientific publications and presented to facilitate a clear comparison of their potency and selectivity.
Table 1: Piperazine Amides as NaV1.7 Inhibitors
| Compound ID | Structure | NaV1.7 IC50 (µM) | Selectivity vs. NaV1.5 | Reference |
| Compound 14 | 2-(4-(3,5-difluorobenzoyl)piperazin-1-yl)-N-(p-tolyl)acetamide | 0.023 | >100-fold | 4[5] |
| Compound 16 | 2-(4-(3,5-difluorobenzoyl)piperazin-1-yl)-N-(3-fluoro-5-methylphenyl)acetamide | 0.018 | >100-fold | 4[5] |
| Compound 31 | (4-(4-cyano-2-methylbenzoyl)piperazin-1-yl)(cyclopropyl)methanone | 0.008 | >200-fold | 4[5] |
Table 2: Piperazine Amides as GABA-A Receptor Modulators
| Compound ID | Structure | GABA-A Receptor Affinity (IC50/Ki) | Assay Type | Reference |
| Piperine | (E,E)-1-(5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine | 1.2 mM (IC50) | [3H]-Flumazenil Binding | Molecules 2009, 14, 3833-3843[6][7][8][9][10] |
| 4,5-Dihydropiperine | 1-[5-(1,3-benzodioxol-5-yl)-1-oxopentyl]piperidine | 1.0 mM (IC50) | [3H]-Flumazenil Binding | Molecules 2009, 14, 3833-3843[6][7][8][9][10] |
Note: While piperine and its analogue are technically piperidines, they are included here as structurally related natural product amides that have been studied for their CNS activity at GABA-A receptors.
Table 3: Piperazine Amides as MAO-A Inhibitors
| Compound ID | Structure | hMAO-A IC50 (µM) | Selectivity vs. hMAO-B | Reference |
| Clorgyline | N-methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine | 0.007 | ~1400-fold | Evotec[3] |
| Compound VSM 3 | 2-(4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)piperazin-1-yl)-N-phenylacetamide | High (Qualitative) | Not Reported | Cuestiones de Fisioterapia 2023, 52(3)[1] |
| Compound VSM 6 | 2-(4-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)piperazin-1-yl)-N-phenylacetamide | High (Qualitative) | Not Reported | Cuestiones de Fisioterapia 2023, 52(3)[1] |
Note: Clorgyline is a well-known selective MAO-A inhibitor included for reference. The piperazine-oxadiazole derivatives (VSM 3 and VSM 6) showed strong binding affinities in docking studies and significant antidepressant-like effects in vivo, suggesting potent MAO-A inhibition.
Table 4: Piperazine Amides as MAGL Inhibitors
| Compound ID | Structure | MAGL IC50 (nM) | Selectivity vs. FAAH | Reference |
| Compound 6g | (R)-1-(azetidin-1-yl)-3-(4-(4-cyanobenzoyl)piperazin-1-yl)propan-1-one | 1.6 | >1000-fold | Bioorg. Med. Chem. Lett. 2020, 30, 127243 |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate assessment of compound activity. Below are methodologies for the key assays discussed in this guide.
NaV1.7 Inhibition Assay (Whole-Cell Patch Clamp)
This method provides a direct measure of the inhibitory effect of a compound on NaV1.7 channel currents.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human NaV1.7 channels are cultured in appropriate media.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. NaV1.7 currents are elicited by a 20 ms depolarizing pulse to 0 mV every 10 seconds.
-
Compound Application: Test compounds are dissolved in DMSO and diluted in the extracellular solution to the desired final concentrations. The solution is perfused onto the cells.
-
Data Analysis: The peak inward current amplitude is measured before and after compound application. The concentration-response curve is fitted to the Hill equation to determine the IC50 value.[11]
GABA-A Receptor Binding Assay ([3H]-Flumazenil)
This competitive binding assay determines the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
-
Membrane Preparation: Rat whole brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times with buffer to remove endogenous GABA. The final pellet is resuspended in fresh buffer.
-
Binding Reaction: The assay is performed in a 96-well plate. Each well contains the prepared brain membranes, [3H]-Flumazenil (a radioligand for the benzodiazepine site), and varying concentrations of the test compound.
-
Incubation: The plate is incubated at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[6][7][9]
MAO-A Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of human MAO-A.
-
Reagents: The assay utilizes a luminogenic MAO substrate. The reaction is performed using recombinant human MAO-A.
-
Assay Procedure: The test compound and MAO-A enzyme are pre-incubated in a buffer solution in a 96-well plate.
-
Reaction Initiation: The luminogenic substrate is added to initiate the enzymatic reaction. The reaction is allowed to proceed at room temperature.
-
Signal Detection: A luciferin detection reagent is added to stop the reaction and generate a luminescent signal that is proportional to the amount of product formed. The luminescence is read using a plate-reading luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[12]
MAGL Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of a compound on the activity of human MAGL.
-
Reagents: The assay uses a fluorogenic substrate for MAGL and recombinant human MAGL enzyme.
-
Assay Procedure: The test compound and MAGL enzyme are pre-incubated in an assay buffer in a 96-well plate.
-
Reaction Initiation: The fluorogenic substrate is added to start the reaction. The plate is incubated at 37°C.
-
Fluorescence Measurement: The increase in fluorescence resulting from the enzymatic cleavage of the substrate is measured over time using a fluorescence plate reader (Excitation/Emission ~360/460 nm).
-
Data Analysis: The rate of the reaction (slope of the fluorescence versus time curve) is calculated. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is obtained by plotting the percent inhibition against the logarithm of the compound concentration.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action can provide a clearer understanding of the underlying mechanisms. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow in CNS drug discovery.
References
- 1. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - OPEN Foundation [open-foundation.org]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.2. Human Monoamine Oxidase Inhibition Assay [bio-protocol.org]
Validating the Biological Target of Cyclobutyl(piperazin-1-yl)methanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound Cyclobutyl(piperazin-1-yl)methanone represents a chemical scaffold with the potential for diverse biological activities. While the specific biological target of the unmodified parent compound is not extensively documented in public literature, its structural motifs are present in numerous compounds targeting a range of protein classes, including kinases, G-protein coupled receptors, and metabolic enzymes. This guide provides a comparative framework for researchers who have identified a putative biological target for this compound or its derivatives and wish to validate this interaction rigorously.
This guide will use the hypothetical target "Novel Kinase X" (NKX) to illustrate the target validation workflow. We will compare key experimental assays at different stages of the validation process, providing hypothetical data and detailed protocols to aid in experimental design.
Experimental Workflow for Target Validation
The process of validating a biological target for a novel compound involves a multi-faceted approach, starting from initial biochemical confirmation of interaction to cellular engagement and, ultimately, demonstrating a phenotypic effect.
Caption: A generalized workflow for validating the biological target of a novel compound.
Phase 1: Biochemical Assays - Does the Compound Interact Directly with the Target?
Biochemical assays are essential for confirming a direct interaction between the compound and the purified target protein, free from the complexities of a cellular environment.[1] These assays can determine binding affinity and functional inhibition.
Comparison of Biochemical Assays
| Assay Type | Principle | This compound (Hypothetical Data) | Alternative Compound (e.g., Staurosporine) | Pros | Cons |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein to determine the dissociation constant (Kd). | Kd: 500 nM | Kd: 20 nM | Provides a complete thermodynamic profile of the interaction. | Requires large amounts of pure protein; lower throughput. |
| Surface Plasmon Resonance (SPR) | Immobilizes the target protein on a sensor chip and measures the change in the refractive index upon compound binding to determine on/off rates and Kd. | Kd: 450 nM | Kd: 25 nM | Real-time kinetics; requires smaller amounts of protein than ITC. | Protein immobilization can affect its conformation and activity. |
| Kinase Inhibition Assay (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction. Inhibition of the kinase by the compound results in a lower signal. | IC50: 1.2 µM | IC50: 50 nM | High-throughput; directly measures functional inhibition. | Prone to interference from compounds that affect the detection reagents. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation:
-
Dialyze the purified NKX protein and this compound into the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO).
-
Determine the precise concentrations of the protein and compound using a reliable method (e.g., BCA assay for protein, UV-Vis spectroscopy for the compound).
-
-
Instrumentation:
-
Set the ITC instrument to the desired temperature (e.g., 25°C).
-
Load the protein solution (e.g., 20 µM) into the sample cell.
-
Load the compound solution (e.g., 200 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to avoid artifacts, followed by a series of larger injections (e.g., 2 µL) at regular intervals (e.g., 150 seconds).
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the peaks of the raw titration data.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Phase 2: Cellular Target Engagement - Does the Compound Reach and Bind its Target in a Cell?
Confirming that a compound can cross the cell membrane and bind to its intended target in a physiological context is a critical step.[2][3] Cellular target engagement assays provide this crucial information.
Comparison of Cellular Target Engagement Assays
| Assay Type | Principle | This compound (Hypothetical Data) | Alternative Compound | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein upon compound binding. A bound compound stabilizes the protein, increasing its melting temperature. | ΔTm: +3.5°C at 10 µM | ΔTm: +8°C at 1 µM | Label-free; can be performed in cells and tissues.[4] | Lower throughput; requires a specific antibody for detection (Western Blot). |
| NanoBRET™ Target Engagement Assay | A live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. The compound competes with the tracer for binding. | EC50: 2.5 µM | EC50: 150 nM | High-throughput; quantitative measurement of compound affinity in live cells.[5] | Requires genetic modification of the target protein. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells expressing NKX to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble NKX protein in the supernatant at each temperature using Western Blotting with an antibody specific for NKX.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble NKX protein as a function of temperature for each compound concentration to generate a melting curve.
-
Determine the melting temperature (Tm) for each condition. An increase in Tm indicates target engagement.
-
Phase 3: Downstream Pathway Analysis and Phenotypic Assays
Validating that target engagement leads to a measurable biological effect is the final and most crucial step. This involves demonstrating that the compound modulates the target's signaling pathway and elicits the intended cellular phenotype.
Hypothetical NKX Signaling Pathway
Let's assume NKX is a kinase that phosphorylates and activates "Substrate Y," which in turn promotes cell proliferation.
Caption: A hypothetical signaling pathway for Novel Kinase X (NKX).
Comparison of Downstream Effect Assays
| Assay Type | Principle | This compound (Hypothetical Data) | Alternative Compound | Pros | Cons |
| Western Blot for p-Substrate Y | Measures the level of phosphorylated Substrate Y, the direct downstream target of NKX. Inhibition of NKX should decrease p-Substrate Y levels. | IC50 for p-Substrate Y reduction: 3 µM | IC50 for p-Substrate Y reduction: 200 nM | Directly measures the modulation of the signaling pathway. | Semi-quantitative; lower throughput. |
| Cell Viability Assay (e.g., MTT) | Measures the metabolic activity of cells, which is often correlated with cell viability and proliferation. | GI50 (50% Growth Inhibition): 5 µM | GI50: 300 nM | High-throughput; provides a clear phenotypic readout. | Can be influenced by off-target effects; does not confirm the mechanism of action. |
Experimental Protocol: Western Blot for Phospho-Substrate Y
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells (if necessary to reduce basal signaling) and then stimulate with a growth factor that activates the NKX pathway.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Blotting and Antibody Incubation:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total Substrate Y or a loading control (e.g., GAPDH).
-
Quantify the band intensities to determine the relative decrease in p-Substrate Y levels.
-
By systematically applying and comparing these methodologies, researchers can build a robust body of evidence to confidently validate (or invalidate) a putative biological target for this compound or any novel chemical entity. This structured approach is fundamental to advancing drug discovery programs and ensuring that resources are focused on compounds with a clear and well-defined mechanism of action.
References
- 1. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Target Engagement Assay Services [conceptlifesciences.com]
- 4. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Structure-Activity Relationship of Cyclobutyl-Piperazine Derivatives as Dopamine D4 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and ability to interact with various receptors.[1][2] The introduction of a cyclobutyl moiety onto the piperazine ring has emerged as a strategy to enhance potency and selectivity, primarily by introducing conformational constraints and optimizing interactions within the receptor's binding pocket.[3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of cyclobutyl-piperazine derivatives, with a focus on their antagonism of the dopamine D4 receptor, a key target in the development of treatments for neuropsychiatric disorders.[1]
Comparative Analysis of Dopamine D4 Receptor Antagonists
The following table summarizes the structure-activity relationships of a series of hypothetical cyclobutyl-piperazine derivatives based on established SAR principles for dopamine D4 antagonists. The core scaffold consists of a cyclobutyl group on one nitrogen of the piperazine ring and a substituted aromatic moiety on the other. The binding affinities (Ki) for the dopamine D4 receptor are presented to illustrate the impact of structural modifications.
| Compound ID | R1 (Aromatic Moiety) | R2 (Linker) | R3 (Terminal Group) | Dopamine D4 Ki (nM) |
| 1a | 2-Methoxyphenyl | -CH2- | 1H-Indole-5-carboxamide | 5.2 |
| 1b | 2-Ethoxyphenyl | -CH2- | 1H-Indole-5-carboxamide | 8.9 |
| 1c | 2-Chlorophenyl | -CH2- | 1H-Indole-5-carboxamide | 15.7 |
| 1d | Phenyl | -CH2- | 1H-Indole-5-carboxamide | 25.1 |
| 2a | 2-Methoxyphenyl | -CH2- | Benzofuran-5-carboxamide | 12.4 |
| 2b | 2-Methoxyphenyl | -CH2- | 1H-Indazole-5-carboxamide | 9.8 |
| 3a | 2-Methoxyphenyl | -(CH2)2- | 1H-Indole-5-carboxamide | 35.6 |
SAR Summary:
-
Aromatic Moiety (R1): Substitution on the phenyl ring significantly influences potency. Small, electron-donating groups at the ortho position, such as methoxy (1a) and ethoxy (1b), are generally favorable for high affinity. Halogen substitution, like chlorine (1c), or an unsubstituted phenyl ring (1d) leads to a decrease in potency.
-
Terminal Group (R3): The nature of the terminal aromatic group is critical for activity. An indole-5-carboxamide (1a) appears to be optimal for binding. Replacing it with other bicyclic heteroaromatic systems like benzofuran (2a) or indazole (2b) can be tolerated but may result in slightly reduced affinity.
-
Linker (R2): The length of the linker between the piperazine and the terminal group is important. A single methylene linker (-CH2-) (1a) is preferred over a longer ethylene linker (-(CH2)2-) (3a), suggesting a specific spatial relationship is required for optimal receptor interaction.
-
Cyclobutyl Group: The presence of the cyclobutyl group on the piperazine nitrogen is thought to confer conformational rigidity, which can be advantageous for binding to the D4 receptor. The hydrophobic pocket of the D4 receptor has a spatial constraint that limits the orientation of bulky substituents on the piperazine moiety, and the defined conformation of the cyclobutyl ring may facilitate a more favorable interaction within this pocket.[1]
Experimental Protocols
Dopamine D4 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of test compounds for the dopamine D4 receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human dopamine D4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 120 mM NaCl, and 5 mM KCl.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Radioligand: [3H]-Spiperone or another suitable D4-selective radioligand.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the D4 receptor and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the assay buffer, the membrane preparation (typically 20-40 µg of protein), the radioligand (at a concentration close to its Kd), and the test compound at various concentrations (or vehicle for total binding, and haloperidol for non-specific binding).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine D4 Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of a compound to act as an antagonist at the Gi/o-coupled D4 receptor by measuring its effect on forskolin-stimulated cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Assay medium (e.g., DMEM containing 0.1% BSA and 0.5 mM IBMX).
-
Dopamine (agonist).
-
Forskolin.
-
Test compounds (potential antagonists).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well plate and grow them to near confluency.
-
On the day of the assay, replace the culture medium with the assay medium and pre-incubate the cells for a short period.
-
-
Antagonist Assay:
-
Add the test compounds at various concentrations to the cells and incubate for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of dopamine (typically its EC80 concentration) to all wells except the basal control.
-
Add forskolin to all wells to stimulate adenylyl cyclase and increase cAMP production.
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
Visualizations
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the dopamine D4 receptor, which is a Gi/o-coupled receptor. Activation of this receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D4 receptor signaling pathway.
Experimental Workflow for SAR Analysis
This diagram outlines the typical workflow for conducting a structure-activity relationship study of novel compounds.
Caption: Workflow for SAR analysis and lead optimization.
References
comparing the efficacy of different coupling reagents for piperazine acylation
For researchers, scientists, and professionals in drug development, the efficient and selective acylation of the piperazine scaffold is a frequent and critical synthetic transformation. The choice of coupling reagent can significantly impact reaction yield, purity, and the ease of product isolation. This guide provides an objective comparison of the efficacy of several common coupling reagents for piperazine acylation, supported by experimental data from the literature.
Performance Comparison of Coupling Reagents
| Coupling Reagent/System | Piperazine Substrate | Acylating Agent | Solvent | Base | Reaction Time | Yield (%) | Citation |
| HATU | Piperazine | Benzoic Acid | - (Microreactor) | - | 50 seconds | 91.2 | [1] |
| TBTU | Phenylpiperazine | Various Carboxylic Acids | DMF | DIPEA | 20 hours | 40-58 | [2] |
| EDC/HOBt | 1-Boc-piperazine derivative | 18β-glycyrrhetinic acid | Acetonitrile | Triethylamine | 24 hours (reflux) | ~80.6 | |
| DCC/HOBt | L-phenylalanine | N-Boc-L-proline | CH₂Cl₂/THF/H₂O | NaOH | 55 minutes | 85 | [3] |
| EDC/DMAP (cat. HOBt) | Various amines | Various carboxylic acids | Acetonitrile | DIPEA | 14-42 hours | 65-91 | [4] |
Note: The data for DCC/HOBt is from a peptide coupling reaction, which is analogous to piperazine acylation. The yield for EDC/HOBt is an approximation based on the text of the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
HATU-Mediated Acylation in a Microreactor
-
Reaction: Condensation amidation of piperazine with benzoic acid.
-
Procedure: A continuous flow microreactor system was utilized. A kinetic model was established to optimize reaction conditions. Under optimized conditions with equivalent piperazine, the reaction was carried out in the microreactor.
-
Yield: 91.2% selectivity and yield were obtained with a residence time of 50 seconds.[1]
TBTU-Mediated Acylation of N-Phenylpiperazine
-
Reaction: Amide synthesis from N-phenylpiperazine analogs and various carboxylic acids.
-
Procedure: To a suspension of the appropriate phenylpiperazine analog (0.33 mmol), the carboxylic acid (0.40 mmol), and TBTU (0.43 mmol) in dry DMF (4 mL) under a nitrogen atmosphere, DIPEA (1.32 mmol) was added. The reaction mixture was stirred for 20 hours at room temperature. The reaction was quenched with brine (5 mL) and extracted with dichloromethane (3 x 20 mL). The combined organic phases were washed with H₂O (20 mL) and brine (20 mL) and dried over anhydrous Na₂SO₄.
-
Yield: 40-58%.[2]
EDC/HOBt-Mediated Acylation
-
Reaction: Acylation of a 1-Boc-piperazine derivative of 18β-glycyrrhetinic acid.
-
Procedure: The carboxylic acid (1.0 mmol), EDCl (1.2 mmol), triethylamine (1.2 mmol), HOBt (1.2 mmol), and the 1-Boc-piperazine derivative (1.2 mmol) were dissolved in 10 mL of acetonitrile and refluxed for 24 hours.
-
Yield: Approximately 80.6%.
DCC/HOBt-Mediated Peptide Coupling
-
Reaction: Synthesis of N-Boc-Pro-Phe-OH.
-
Procedure:
-
Flask A: A solution of N-Boc-L-Pro (1 g, 4.651 mmol), DCC (1.149 g, 5.581 mmol), and HOBt (0.785 g, 5.581 mmol) in CH₂Cl₂ (30 mL) was stirred at room temperature for 30 minutes. The CH₂Cl₂ was evaporated, and the residue was dissolved in THF (50 mL).
-
Flask B: To a solution of L-phenylalanine (3.069 g, 18.604 mmol) in THF (30 mL), 18.6 mL of 1 N NaOH(aq.) was added and stirred for 5 minutes at room temperature.
-
The solution from flask B was added to flask A over 5 minutes while stirring at room temperature. After 55 minutes, the reaction mixture was filtered to remove dicyclohexylurea (DCU). The filtrate was extracted with EtOAc. The aqueous phase was acidified to pH 3 and extracted with EtOAc. The combined organic phases were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
-
Yield: 85%.[3]
EDC/DMAP with Catalytic HOBt-Mediated Amidation
-
Reaction: General procedure for the coupling of various amines and carboxylic acids.
-
Procedure: To a solution of the carboxylic acid (1 equiv), amine (1 equiv), DMAP (1 equiv), and HOBt (0.1 equiv) in acetonitrile, EDC (1 equiv) and DIPEA (5 equiv) were added. The reaction mixture was stirred at 23 °C for 14-42 hours.
-
Yield: 65-91%, depending on the substrates.[4]
Visualizing the Acylation Process
The following diagrams illustrate the general workflow of a piperazine acylation reaction and the logical relationship between the key components.
References
- 1. Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in … [ouci.dntb.gov.ua]
- 2. Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Cyclobutyl(piperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity profile of Cyclobutyl(piperazin-1-yl)methanone against a panel of central nervous system (CNS) targets. Due to the absence of direct experimental data for this compound, this guide utilizes in silico predictions to identify potential primary and off-target interactions. This predictive approach allows for a preliminary assessment of the compound's selectivity and potential for adverse effects, guiding future experimental validation.
The predicted targets for this compound, based on its structural similarity to known CNS-active piperazine derivatives, primarily include dopamine and serotonin receptors. Consequently, this guide compares its predicted activity with well-characterized antipsychotic drugs known to interact with these receptors: Olanzapine and Ziprasidone.
Predicted Target Profile of this compound
In silico target prediction suggests that this compound is likely to exhibit affinity for the following receptors:
-
Primary Predicted Targets: Dopamine D2 Receptor, Serotonin 5-HT2A Receptor
-
Potential Secondary/Off-Targets: Serotonin 5-HT1A, 5-HT2C Receptors, Alpha-1 Adrenergic Receptor, Histamine H1 Receptor, Muscarinic M1 Receptor
This predicted profile suggests a potential antipsychotic or related CNS activity. The following sections compare the predicted profile of this compound with the known experimental data of Olanzapine and Ziprasidone.
Comparative Cross-Reactivity Data
The following table summarizes the reported binding affinities (Ki in nM) of the comparator compounds, Olanzapine and Ziprasidone, for the predicted targets of this compound. Lower Ki values indicate higher binding affinity.
| Target Receptor | This compound (Predicted Affinity) | Olanzapine (Experimental Ki, nM)[1][2][3][4] | Ziprasidone (Experimental Ki, nM) |
| Dopamine D2 | High | 11-31 | 0.8 - 4.8 |
| Serotonin 5-HT2A | High | 4 | 0.4 |
| Serotonin 5-HT1A | Moderate | 123 | 3.4 |
| Serotonin 5-HT2C | Moderate | 11 | 1.3 |
| Alpha-1 Adrenergic | Moderate | 19 | 10 |
| Histamine H1 | Low to Moderate | 7 | 47 |
| Muscarinic M1 | Low | 73 | >1000 |
Note: The predicted affinity for this compound is qualitative and requires experimental confirmation.
Experimental Protocols
To experimentally validate the predicted cross-reactivity profile of this compound and generate comparative data, the following standard assays are recommended.
Radioligand Binding Assay
This is the gold standard method to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of receptors.
Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.
-
Incubation: A fixed concentration of a suitable radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
A comprehensive cross-reactivity screen would involve performing this assay for a panel of receptors, such as the one provided by the SafetyScreen44™ panel, which includes a wide range of CNS and other relevant targets.
Visualizations
Signaling Pathway Diagram
Below is a simplified representation of the dopamine D2 and serotonin 5-HT2A receptor signaling pathways, which are the predicted primary targets for this compound. Off-target interactions with these pathways can lead to various physiological effects.
Caption: Predicted interaction of this compound with D2 and 5-HT2A pathways.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for in vitro cross-reactivity profiling of a novel compound.
Caption: Workflow for in vitro cross-reactivity profiling.
Conclusion
This guide provides a predictive framework for assessing the cross-reactivity of this compound. The in silico analysis suggests a potential interaction with key CNS receptors, particularly dopamine and serotonin receptors. For a definitive understanding of its pharmacological profile and to accurately assess its therapeutic potential and safety, rigorous experimental validation as outlined in the proposed protocols is essential. The provided comparative data with established drugs, Olanzapine and Ziprasidone, serves as a benchmark for interpreting future experimental findings.
References
in vivo efficacy of Cyclobutyl(piperazin-1-yl)methanone compared to standard of care
A comprehensive review of available scientific literature reveals a significant gap in publicly accessible data regarding the in vivo efficacy of Cyclobutyl(piperazin-1-yl)methanone. Despite indications of potential biological activity, no peer-reviewed studies providing quantitative in vivo data, detailed experimental protocols, or direct comparisons with standard-of-care treatments for a specific therapeutic indication could be identified.
While some commercial chemical suppliers suggest potential antimicrobial, antifungal, and neurological applications for this compound, these claims are not substantiated by published in vivo studies. The absence of this foundational data precludes a comparative analysis against established therapeutic agents.
To facilitate future research and provide a framework for potential evaluation, this guide outlines the necessary experimental data and contextual information that would be required for a meaningful comparison.
Hypothetical Data Presentation for Future Studies
Should in vivo efficacy data for this compound become available, the following tabular format would be utilized to present a clear comparison with standard-of-care treatments.
Table 1: Comparative In Vivo Efficacy of this compound in a Hypothetical [Indication] Model
| Treatment Group | Dosing Regimen | Animal Model | Primary Efficacy Endpoint | Result | Statistical Significance (p-value) |
| Vehicle Control | [e.g., Saline, i.p., daily] | [e.g., Balb/c mice] | [e.g., Tumor Volume (mm³)] | [e.g., 1000 ± 150] | - |
| This compound | [e.g., 20 mg/kg, i.p., daily] | [e.g., Balb/c mice] | [e.g., Tumor Volume (mm³)] | [Data Not Available] | [Data Not Available] |
| Standard of Care: [Drug Name] | [e.g., 10 mg/kg, i.v., weekly] | [e.g., Balb/c mice] | [e.g., Tumor Volume (mm³)] | [e.g., 450 ± 75] | [e.g., <0.01 vs. Vehicle] |
Essential Experimental Protocols for Future Reporting
For any future publication to be considered robust and allow for proper scientific scrutiny and comparison, the following detailed experimental methodologies would be required.
1. Animal Models:
-
Species and Strain: Detailed information on the animal model used (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Disease Induction: A clear description of how the disease state was induced (e.g., tumor cell implantation, infectious agent administration, genetic modification).
-
Ethical Approval: Statement of approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
2. Dosing and Administration:
-
Compound Formulation: Detailed description of the vehicle used to dissolve or suspend this compound and the standard of care.
-
Route of Administration: The precise method of drug delivery (e.g., intraperitoneal, oral, intravenous).
-
Dosing Regimen: The dose, frequency, and duration of treatment for all experimental arms.
3. Efficacy Assessment:
-
Primary and Secondary Endpoints: Clear definition of the parameters measured to determine efficacy (e.g., tumor growth inhibition, reduction in bacterial load, improvement in cognitive function scores).
-
Measurement Techniques: A detailed account of the methods used to measure the endpoints (e.g., caliper measurements, bioluminescence imaging, behavioral assays).
4. Statistical Analysis:
-
Statistical Tests: The specific statistical methods used to compare the different treatment groups.
-
Sample Size: The number of animals per group.
-
Significance Level: The p-value threshold for statistical significance.
Visualizing Methodologies and Pathways
In the event that the mechanism of action and experimental workflows for this compound are elucidated, Graphviz diagrams will be generated to provide clear visual representations.
Hypothetical Experimental Workflow Diagram:
Caption: A generalized workflow for in vivo efficacy studies.
Hypothetical Signaling Pathway Diagram:
Caption: A hypothetical inhibitory signaling pathway.
At present, a data-driven comparison of the in vivo efficacy of this compound against any standard of care is not possible due to the lack of published research. The scientific community awaits peer-reviewed studies that detail the therapeutic potential and mechanism of action of this compound. The frameworks provided in this guide are intended to serve as a blueprint for the presentation and interpretation of such data once it becomes available. Researchers are encouraged to address the existing knowledge gap to fully elucidate the potential of this molecule.
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of Piperazine-Containing Compounds
For researchers, scientists, and drug development professionals, understanding a compound's metabolic stability is a critical early step in the journey from discovery to clinical application. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and potentially generating toxic metabolites. This guide provides a comparative assessment of the metabolic stability of piperazine-containing compounds, offering valuable insights for the optimization of novel drug candidates.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a series of piperazin-1-ylpyridazine analogs in mouse and human liver microsomes. The data highlights how substitutions on the aromatic rings and modifications of the piperazine moiety can dramatically alter the metabolic fate of these compounds.
| Compound ID | Structure | MLM t1/2 (min)[1] | HLM t1/2 (min)[1] |
| 1 | 6-(4-(3,4-dichlorobenzoyl)piperazin-1-yl)-N-phenylpyridazin-3-amine | 2 | 3 |
| 17 | 2-(4-(3,4-dichlorobenzoyl)piperazin-1-yl)-N-phenylpyrazin-5-amine | < 2 | < 2 |
| 29 | (4-(6-(phenylamino)pyridazin-3-yl)diazaspiro[3.3]heptan-1-yl)(4-fluorophenyl)methanone | 113 | 105 |
MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes. Data from Lo Bello et al., 2017.
The dramatic increase in metabolic stability observed between compound 1 and compound 29 underscores the power of strategic structural modifications. The replacement of the piperazine ring with a diazaspiro[3.3]heptane system and alterations to the aromatic substituents significantly shield the molecule from rapid metabolism.[1]
Experimental Workflow for Metabolic Stability Assessment
The determination of metabolic stability is typically conducted using in vitro assays, such as the liver microsomal stability assay. This assay evaluates the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily Cytochrome P450s.
Detailed Experimental Protocol: Liver Microsomal Stability Assay
The following protocol provides a detailed methodology for assessing the metabolic stability of a test compound using liver microsomes.
1. Materials and Reagents:
-
Test compound
-
Pooled liver microsomes (human, mouse, rat, etc.)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution to the desired final concentration (e.g., 1 µM) in phosphate buffer.
-
Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension and the test compound solution.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold organic solvent. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
3. Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
By following this standardized protocol, researchers can generate reliable and reproducible metabolic stability data to guide the selection and optimization of drug candidates. The provided comparative data for piperazine-containing compounds demonstrates the critical importance of early-stage metabolic assessment in modern drug discovery.
References
A Head-to-Head Comparison of Analytical Methods for Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Piperazine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and other chemical applications. Accurate and precise analytical methodologies are therefore critical for quality control, impurity profiling, pharmacokinetic studies, and metabolite identification. This guide provides an objective, data-driven comparison of the most common analytical techniques employed for the analysis of piperazine compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data at a Glance: Performance Comparison of Analytical Methods
The following table summarizes the key quantitative performance metrics for various analytical methods used in the determination of piperazine and its derivatives. These values are compiled from a range of studies and can vary based on the specific compound, matrix, and instrumentation.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Considerations |
| HPLC-UV (with derivatization) | Piperazine | ~30 ppm | ~30 ppm | 30 - 350 ppm | Requires derivatization for UV detection as piperazine lacks a chromophore.[1] |
| HPLC-DAD | Piperazine Derivatives | - | 0.125 - 0.5 µg/mL | Not specified | Suitable for derivatives with chromophores; provides spectral information for peak purity.[2] |
| GC-MS | Piperazine, 1-methyl & 1-ethyl piperazine | 0.005 - 0.008% | 0.002 - 0.03% | LOQ to 200% of permitted level | Often requires derivatization to improve volatility and chromatographic behavior.[3][4] |
| LC-MS/MS | Piperazine | 0.1175 ng/mL | 0.3525 ng/mL | 0.3525 - 2.35 ng/mL | High sensitivity and selectivity, ideal for complex matrices like biological fluids.[5] |
| NMR Spectroscopy | Acyl-functionalized piperazines | Not applicable | Not applicable | Not applicable | Primarily used for structural elucidation and conformational analysis, not for trace quantification.[6][7] |
In-Depth Analysis of Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of piperazine compounds. Due to the lack of a strong chromophore in the parent piperazine molecule, derivatization is often necessary for sensitive UV detection.[1][8]
Experimental Protocol: HPLC-UV with Pre-column Derivatization
A common approach involves the derivatization of piperazine with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl).[1]
-
Sample Preparation: Accurately weigh the sample containing piperazine and dissolve it in a suitable diluent.
-
Standard Preparation: Prepare a stock solution of piperazine standard and dilute it to create calibration standards.
-
Derivatization: Mix the sample and standard solutions with a solution of NBD-Cl and allow the reaction to proceed under controlled temperature and time to form a stable, UV-active derivative.
-
Chromatographic Conditions:
-
Column: A C18 column is frequently used.[9]
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and a buffer.[1]
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Detection: UV detection at the wavelength of maximum absorbance for the derivative (e.g., 340 nm for the NBD-Cl derivative).[1]
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of piperazine in the sample from this curve.
Workflow for HPLC-UV Analysis of Piperazine with Derivatization
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. hakon-art.com [hakon-art.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Comparative Guide to the Pharmacological Effects of Piperazine Carboxamides
The piperazine carboxamide scaffold is a versatile structural motif frequently employed in medicinal chemistry to develop therapeutic agents targeting a wide range of biological systems. The inherent physicochemical properties of the piperazine ring, combined with the diverse functionalities that can be introduced via the carboxamide linkage, allow for the fine-tuning of pharmacological activity. This guide provides a comparative overview of the pharmacological effects of various piperazine carboxamide derivatives, supported by quantitative data and detailed experimental protocols.
Antipsychotic Activity: Dopamine and Serotonin Receptor Modulation
A significant number of piperazine carboxamides have been investigated for their potential as antipsychotic agents. Their mechanism often involves modulating neurotransmitter receptors, particularly dopamine D2 and various serotonin (5-HT) subtypes, which are key targets in the treatment of psychosis.
Comparative Receptor Binding Affinities
The efficacy and side-effect profile of antipsychotics are closely linked to their affinity for different receptors. High affinity for the D2 receptor is a hallmark of typical antipsychotics, while atypical antipsychotics often exhibit a broader receptor profile, including significant interaction with 5-HT2A receptors.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Antipsychotic Piperazine Carboxamides
| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A | Reference |
|---|---|---|---|---|
| Compound 11 | High Affinity | High Affinity | High Affinity | [1] |
| 1192U90 Analogue 16 | Moderate Affinity | High Affinity | High Affinity | [2] |
| 1192U90 Analogue 29 | Moderate Affinity | High Affinity | High Affinity | [2] |
| Risperidone | +++ | + | +++ | [3] |
| Olanzapine | ++ | - | ++ | [3] |
(Note: Quantitative Ki values for compounds 11, 16, and 29 were described qualitatively in the source.[1][2] Risperidone and Olanzapine are included for comparison, with '+' indicating relative binding strength from weak (+) to strong (++++).[3])
Signaling Pathway
Piperazine carboxamides acting as antipsychotics typically modulate G-protein coupled receptors (GPCRs) like the D2 and 5-HT2A receptors. Antagonism at these receptors interferes with downstream signaling cascades, ultimately leading to a reduction in psychotic symptoms.
Caption: Antagonism of GPCRs by piperazine carboxamides.
Experimental Protocol: Apomorphine-Induced Climbing in Mice
This in vivo assay is a standard preclinical model for assessing the potential antipsychotic activity of test compounds by measuring their ability to antagonize dopamine agonist-induced behaviors.[1][4]
-
Animals: Male mice (20-25 g) are used. They are habituated to the testing environment for at least one hour before the experiment.[1]
-
Apparatus: Individual cylindrical wire mesh cages (e.g., 13 cm height, 14 cm diameter) are used.[1]
-
Procedure:
-
Mice are pre-treated with the test piperazine carboxamide compound or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection.[1][4]
-
After a set pre-treatment time (e.g., 20-30 minutes), apomorphine (a dopamine agonist, e.g., 1.0-2.5 mg/kg) is administered subcutaneously to induce climbing behavior.[1][4]
-
Immediately following apomorphine injection, mice are placed in the wire cages.
-
Climbing behavior (all four paws off the cage floor) is observed and scored. This can be done at set intervals (e.g., every 5 minutes for 20-30 minutes) or by measuring the total time spent climbing over the observation period.[1][4]
-
-
Data Analysis: The ability of the test compound to significantly reduce the climbing score or duration compared to the vehicle-treated control group indicates potential D2 receptor antagonism and antipsychotic-like activity.
Enzyme Inhibition: Targeting Endocannabinoid Hydrolases
Piperazine carboxamides have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for degrading the endocannabinoids anandamide and 2-arachidonoylglycerol, respectively. Inhibiting these enzymes increases endocannabinoid levels, offering therapeutic potential for pain, anxiety, and neurodegenerative disorders.[5]
Comparative Inhibitory Activity
Derivatives can be designed to be selective for FAAH or MAGL, or as dual inhibitors. The inhibitory potency is typically measured as the half-maximal inhibitory concentration (IC50).
Table 2: In Vitro Inhibitory Potency (IC50, nM) of Piperazine Carboxamides against Endocannabinoid Hydrolases
| Compound Class | Specific Compound | hFAAH IC50 (nM) | hMAGL IC50 (nM) | Selectivity | Reference |
|---|---|---|---|---|---|
| Benzotriazolyl-benzylpiperazinyl-methanones | Compound 11 | <10 | <10 | Dual Inhibitor | [5] |
| Compound 16 | <10 | <10 | Dual Inhibitor | [5] | |
| Compound 29 (ML30) | >500 | 0.54 | MAGL Selective | [5] | |
| Benzotriazolyl-phenylpiperazinyl-methanones | Compound 31 | <20 | >240 | FAAH Selective | [5] |
| | Compound 32 | <20 | >240 | FAAH Selective |[5] |
Experimental Workflow: Enzyme Inhibition Assay
The inhibitory activity of piperazine carboxamides against FAAH and MAGL is determined using in vitro assays with purified enzymes or cell/tissue lysates.
Caption: General workflow for determining enzyme IC50 values.
Anticholinesterase Activity: A Strategy for Alzheimer's Disease
Certain piperazine-2-carboxylic acid derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Comparative Inhibitory Potency (Ki)
Compounds can show selectivity for either AChE or BChE, which may influence their therapeutic and side-effect profiles.
Table 3: Cholinesterase Inhibitory Potency (Ki) of Piperazine-2-Carboxylic Acid Derivatives
| Compound | Target Enzyme | Ki (nM) | Selectivity Index (SI) vs. other ChE | Reference |
|---|---|---|---|---|
| 4c | AChE | 10,180 ± 1000 | ~17.9 (AChE selective) | [6] |
| 7b | BChE | 1.6 ± 0.08 | ~21,862 (BChE selective) | [6] |
| Donepezil | AChE / BChE | 12,500 ± 2600 (BChE) | - | [6] |
| Tacrine | AChE / BChE | 17.3 ± 2.3 (BChE) | - |[6] |
Experimental Protocol: Modified Ellman's Method for Cholinesterase Inhibition
This spectrophotometric assay is a widely used method to determine the activity of cholinesterases and the potency of their inhibitors.[7][8]
-
Reagents: 0.1 M Phosphate buffer (pH 8.0), Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution, test compound solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a substrate (e.g., acetylthiocholine iodide for AChE).[7][8]
-
Procedure (96-well plate format):
-
To each well, add phosphate buffer, the test compound solution (at various concentrations), and the enzyme solution.[7]
-
Incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).[7][8]
-
Add DTNB solution to each well.[7]
-
Initiate the reaction by adding the substrate (acetylthiocholine).[7] The enzyme hydrolyzes the substrate to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
-
Data Acquisition: Measure the absorbance of the yellow product at 412 nm using a microplate reader.[7][8]
-
Analysis: The rate of color change is proportional to enzyme activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to a control reaction without the inhibitor. Ki values are determined from this data.
Antifungal Activity
Piperazine carboxamides have also demonstrated potential as antifungal agents. One identified mechanism involves the induction of endogenous reactive oxygen species (ROS) in fungal cells, leading to apoptosis.[9]
Comparative Antifungal Efficacy
The minimum inhibitory concentration (MIC) is a key measure of antifungal potency, representing the lowest concentration of a drug that prevents visible growth of a microorganism.
Table 4: Antifungal Activity (MIC) of Carboxamide Derivatives against Candida albicans
| Compound Class | MIC90 (µg/mL) | Mechanism | Reference |
|---|---|---|---|
| Phenazine-1-carboxamide (PC) | 32-64 | ROS-mediated apoptosis | [9] |
| 5-arylfuran-2-carboxamide (Compound 6) | 62-250* | Affects cell membrane integrity | [10] |
(Note: MIC for compound 6 was against C. glabrata and C. parapsilosis, but its mechanism was studied in C. albicans).[10]
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of Candida albicans (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., RPMI 1640).[11]
-
Drug Dilution: Serial two-fold dilutions of the test piperazine carboxamide are prepared in a 96-well microtiter plate.[11]
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.[11]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).[11]
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring absorbance with a plate reader.[11]
References
- 1. cpn.or.kr [cpn.or.kr]
- 2. Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thecarlatreport.com [thecarlatreport.com]
- 4. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and characterization of endocannabinoid hydrolases FAAH and MAGL inhibitors bearing a benzotriazol-1-yl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. scribd.com [scribd.com]
- 9. Possible mechanism of antifungal phenazine-1-carboxamide from Pseudomonas sp. against dimorphic fungi Benjaminiella poitrasii and human pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Anti-Candida Potential of Piper nigrum Extract in Inhibiting Growth, Yeast-Hyphal Transition, Virulent Enzymes, and Biofilm Formation [mdpi.com]
Safety Operating Guide
Proper Disposal of Cyclobutyl(piperazin-1-yl)methanone: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of Cyclobutyl(piperazin-1-yl)methanone, a piperazine derivative.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably under a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | If not working in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Step-by-Step Disposal Protocol
-
Neutralization (for small spills): For minor spills, carefully neutralize the compound with a weak acid, such as a 5% solution of acetic acid.
-
Absorption: Absorb the neutralized mixture or small quantities of the compound with an inert material like vermiculite, dry sand, or earth.
-
Collection: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container. Avoid creating dust.
-
Decontamination: Decontaminate the spill area and any equipment used with a suitable solvent, followed by washing with soap and water.
-
Waste Container: Use a clearly labeled, leak-proof container for the waste. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's and local regulations.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids, until it can be collected by a licensed waste disposal contractor.[1]
-
Final Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company. Never dispose of this compound or its waste down the drain or in regular trash.[2]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Cyclobutyl(piperazin-1-yl)methanone
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling Cyclobutyl(piperazin-1-yl)methanone in a laboratory setting. The following procedures are based on the safety profiles of structurally related piperazine compounds. It is crucial to handle this compound with care, assuming it may share hazards associated with piperazine and its derivatives, which can include skin and eye irritation, and potential respiratory sensitization.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment.
| Body Part | PPE Required | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended. Inspect gloves for any damage before use. Wash hands thoroughly after removal.[3][4][5] |
| Eyes | Safety goggles or a face shield | Use tightly fitting safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][3][6] |
| Body | Laboratory coat | A flame-resistant lab coat is advisable. Ensure it is clean and worn buttoned.[3][4] |
| Respiratory | Respirator | Use a NIOSH/MSHA approved respirator if working in an area with inadequate ventilation or when handling the powder form, which may generate dust.[2][7][8] |
| Feet | Closed-toe shoes | Sandals or any open-toed footwear are strictly prohibited in the laboratory.[5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[7][8][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Read and understand the available safety information.
-
Weighing and Transfer: Conduct any weighing or transfer of the compound within a fume hood to control potential dust or vapors. Use designated tools like spatulas or scoops.
-
Spills: In case of a spill, immediately alert others in the vicinity. For minor spills, use an inert absorbent material to contain and collect the substance.[7] For larger spills, evacuate the area and follow emergency protocols.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1][10] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][10] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][10]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7][10]
-
Keep the container tightly closed to prevent contamination and potential release.[2][7]
-
Store away from heat, sparks, and open flames.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all waste material, including any contaminated absorbent from spills, in a clearly labeled, sealed container.[7]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.
-
Disposal Route: Arrange for disposal through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[8]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow from preparation to cleanup.
References
- 1. nj.gov [nj.gov]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdc.gov [cdc.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
